molecular formula C20H30O3 B15591505 Deacetylxylopic acid

Deacetylxylopic acid

Cat. No.: B15591505
M. Wt: 318.4 g/mol
InChI Key: GVGJRXSJJHLPGZ-ACCIRPMBSA-N
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Description

Deacetylxylopic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,4S,5R,9S,10R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13?,14-,15+,16?,18+,19+,20+/m0/s1

InChI Key

GVGJRXSJJHLPGZ-ACCIRPMBSA-N

Origin of Product

United States

Foundational & Exploratory

Deacetylxylopic Acid: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound and its precursor, xylopic acid, along with detailed methodologies for their isolation and chemical modification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this compound.

Natural Sources

This compound has been directly isolated from the herbs of Nouelia insignis.[][2] However, it is more commonly accessed via the deacetylation of its precursor, xylopic acid. Xylopic acid is a major constituent of plants in the Xylopia genus, particularly the fruits of Xylopia aethiopica, also known as "Guinea pepper" or "Ethiopian pepper".[3][4] This plant is widely used in traditional African medicine.[5] The Annonaceae family, to which Xylopia belongs, is a rich source of kaurane diterpenes.

Table 1: Natural Sources of Xylopic Acid and Other Kaurane Diterpenes

FamilyGenusSpeciesPlant PartCompound(s)
AnnonaceaeXylopiaaethiopicaFruitsXylopic acid, 15-oxo-ent-kaur-16-en-19-oic acid, Xylopioxyde
AnnonaceaeXylopiafrutescensNot specifiedFrutoic acid
AnnonaceaeXylopiasericeaeNot specifiedKaurenoic acid
AsteraceaeNoueliainsignisHerbsThis compound

Quantitative Data

The yield of xylopic acid from the dried fruits of Xylopia aethiopica can vary depending on the geographical origin of the plant material. This suggests that environmental factors may influence the biosynthesis of the compound.

Table 2: Yield of Xylopic Acid from Xylopia aethiopica Fruits

Country of OriginYield (mg/g of dried fruit)
Cameroon0.7983
Ghana0.5969
Nigeria0.5469
Benin0.5302

One study reported a yield of 1.36% w/w of xylopic acid from the powdered fruits of Xylopia aethiopica using cold maceration with petroleum ether.[6] Another study reported the synthesis of deacetylated analogues of xylopic acid in moderate to high yields, ranging from 47.11% to 93.52%.[7]

Experimental Protocols

The isolation of this compound is typically achieved through a two-step process: the extraction and purification of its precursor, xylopic acid, from a natural source, followed by a chemical deacetylation reaction.

Isolation of Xylopic Acid from Xylopia aethiopica Fruits

This protocol describes a general method for the extraction and purification of xylopic acid based on established procedures.

Materials:

  • Dried and powdered fruits of Xylopia aethiopica

  • Petroleum ether (or 70% v/v ethanol)

  • Ethyl acetate (B1210297)

  • Ethanol (B145695) (96% v/v)

  • Rotary evaporator

  • Reflux condenser

  • Glassware for extraction and crystallization

  • Filtration apparatus

Procedure:

  • Extraction:

    • Cold Maceration: Soak the powdered plant material in petroleum ether (or 70% v/v ethanol) for 72 hours at room temperature.[6] Repeat the extraction process for another 72 hours with fresh solvent.

    • Soxhlet Extraction: Alternatively, perform a continuous extraction using a Soxhlet apparatus with petroleum ether.

  • Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at approximately 60°C to obtain a semi-solid mass.[6]

  • Crystallization:

    • Add a small volume of ethyl acetate to the concentrate to facilitate the crystallization of xylopic acid.[8]

    • Allow the mixture to stand for several days until crude crystals are deposited.[6]

  • Purification:

    • Collect the crude crystals by filtration.

    • Purify the crystals by recrystallization from 96% v/v ethanol using a reflux condenser.[6][8]

  • Drying and Characterization: Dry the purified crystals and confirm their identity and purity using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (e.g., NMR, IR, MS).

Deacetylation of Xylopic Acid to this compound

This protocol describes a general method for the base-catalyzed deacetylation of xylopic acid.

Materials:

  • Purified xylopic acid

  • Methanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Glassware for reaction and extraction

Procedure:

  • Reaction Setup: Dissolve the purified xylopic acid in a methanolic KOH solution.

  • Deacetylation: Reflux the reaction mixture for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by TLC.

  • Neutralization and Extraction:

    • After the reaction is complete, cool the mixture and neutralize it with a dilute HCl solution.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Drying and Concentration:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product using chromatographic techniques such as column chromatography or preparative HPLC to yield pure this compound.

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

experimental_workflow cluster_extraction Extraction & Isolation of Xylopic Acid cluster_deacetylation Synthesis of this compound start Dried Xylopia aethiopica Fruits extraction Extraction (Petroleum Ether or 70% Ethanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crystallization Crystallization (Ethyl Acetate) concentration->crystallization purification Purification (Recrystallization from Ethanol) crystallization->purification xylopic_acid Pure Xylopic Acid purification->xylopic_acid deacetylation Deacetylation (Methanolic KOH, Reflux) xylopic_acid->deacetylation workup Neutralization & Extraction deacetylation->workup purification2 Purification (Chromatography) workup->purification2 deacetylxylopic_acid Pure this compound purification2->deacetylxylopic_acid

Figure 1: Experimental workflow for the isolation of xylopic acid and its conversion to this compound.

natural_sources_classification Kaurane Diterpenes Kaurane Diterpenes Annonaceae Annonaceae Kaurane Diterpenes->Annonaceae Asteraceae Asteraceae Kaurane Diterpenes->Asteraceae Xylopia Xylopia Annonaceae->Xylopia Nouelia Nouelia Asteraceae->Nouelia Xylopia aethiopica Xylopia aethiopica Xylopia->Xylopia aethiopica Xylopia frutescens Xylopia frutescens Xylopia->Xylopia frutescens Xylopia sericeae Xylopia sericeae Xylopia->Xylopia sericeae Nouelia insignis Nouelia insignis Nouelia->Nouelia insignis

Figure 2: Hierarchical classification of natural sources of kaurane diterpenes related to this compound.

Biological Activity

While specific biological activity studies on this compound are limited, its parent compound, xylopic acid, has been extensively studied and shown to possess a wide range of pharmacological effects. These activities provide a strong rationale for the further investigation of this compound.

Known biological activities of xylopic acid include:

  • Analgesic and Anti-inflammatory: Xylopic acid has demonstrated significant pain-relieving and anti-inflammatory properties in various animal models.[4][9]

  • Anti-allergic: The compound has shown potential in mitigating allergic reactions.[4]

  • Central Nervous System (CNS) Depressant: Studies suggest that xylopic acid has a depressant effect on the central nervous system.[4]

  • Neuroprotective: Xylopic acid has exhibited neuroprotective effects, indicating its potential for treating neurodegenerative disorders.[8]

  • Antimicrobial and Antimalarial: The essential oils from Xylopia aethiopica, rich in xylopic acid, have shown antibacterial activity, and xylopic acid itself has demonstrated curative and prophylactic effects against Plasmodium berghei in mice.[3][10][11]

  • Antiproliferative: Extracts of Xylopia aethiopica containing kaurane diterpenes have shown cytotoxic activity against various cancer cell lines.

Given that deacetylation can sometimes modify the biological activity of a natural product, it is plausible that this compound may exhibit a similar or even enhanced pharmacological profile compared to its parent compound. Further research into the specific biological activities of this compound is therefore highly warranted.

References

The Biosynthesis of Deacetylxylopic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, an ent-kaurane diterpenoid with the systematic name (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, belongs to a large and structurally diverse class of natural products.[1] ent-Kaurane diterpenoids are widely distributed in the plant kingdom, particularly in the Annonaceae family, and exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of ent-kaurane biosynthesis. It includes putative enzymatic steps, key intermediates, and relevant experimental protocols for the characterization of the involved enzymes. This document is intended to serve as a foundational resource for researchers engaged in the study of diterpenoid biosynthesis, natural product chemistry, and drug discovery.

The Core Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of this compound originates from the general isoprenoid pathway, which provides the universal C20 precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP).[1] The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

From GGPP to ent-Kaurene (B36324)

The initial cyclization of the linear precursor GGPP is catalyzed by a class II diTPS, ent-copalyl diphosphate (B83284) synthase (CPS). This enzyme facilitates a protonation-initiated cyclization to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[1] Subsequently, a class I diTPS, ent-kaurene synthase (KS), utilizes ent-CPP as a substrate to perform a second cyclization, yielding the tetracyclic hydrocarbon skeleton of ent-kaurene.[1]

Oxidative Modifications of the ent-Kaurene Skeleton

Following the formation of the ent-kaurene backbone, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the vast structural diversification of ent-kaurane diterpenoids.[3] For the biosynthesis of this compound, two key oxidative steps are proposed: hydroxylation at the C-15 position and oxidation of the C-18 methyl group to a carboxylic acid.

While the specific enzymes responsible for these modifications in the biosynthesis of this compound have not been definitively characterized, functional studies of related pathways provide a strong basis for a putative pathway. For instance, the oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid to form ent-kaurenoic acid is catalyzed by ent-kaurene oxidase (KO), a member of the CYP701 family of cytochrome P450s.[4][5] It is plausible that a similar CYP-dependent oxidase is responsible for the oxidation at the C-18 position to yield the corresponding carboxylic acid.

Hydroxylation at the C-15 position is also likely catalyzed by a specific cytochrome P450. Studies on the microbiological transformation of 15β-hydroxy-ent-kaurene derivatives have shown that hydroxylation can occur at various positions on the ent-kaurane skeleton.[6]

The proposed biosynthetic pathway of this compound is depicted in the following diagram:

This compound Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurene_18_oic_acid ent-Kaur-16-en-18-oic acid ent_Kaurene->ent_Kaurene_18_oic_acid Cytochrome P450 (putative C18-oxidase) Deacetylxylopic_acid This compound (15-Hydroxy-ent-kaur-16-en-18-oic acid) ent_Kaurene_18_oic_acid->Deacetylxylopic_acid Cytochrome P450 (putative C15-hydroxylase)

Figure 1: Proposed Biosynthesis Pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, substrate concentrations, and product yields for the biosynthesis of this compound. The following table summarizes the type of data that would be crucial for a comprehensive understanding of this pathway.

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)VmaxOptimal pHOptimal Temperature (°C)
ent-Copalyl Diphosphate Synthase (CPS)Geranylgeranyl Pyrophosphate (GGPP)ent-Copalyl Diphosphate (ent-CPP)Data not availableData not availableData not availableData not availableData not available
ent-Kaurene Synthase (KS)ent-Copalyl Diphosphate (ent-CPP)ent-KaureneData not availableData not availableData not availableData not availableData not available
Putative ent-Kaurene C18-oxidase (CYP)ent-Kaureneent-Kaur-16-en-18-oic acidData not availableData not availableData not availableData not availableData not available
Putative ent-Kaurenoic acid C15-hydroxylase (CYP)ent-Kaur-16-en-18-oic acidThis compoundData not availableData not availableData not availableData not availableData not available
Table 1: Essential Quantitative Data for the this compound Biosynthetic Pathway (Currently Unavailable)

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound. These protocols are based on established methods for studying diterpenoid biosynthesis and can be adapted for the specific enzymes in this pathway.

Heterologous Expression and Purification of Diterpene Synthases (CPS and KS)

Objective: To produce and purify recombinant diterpene synthases for in vitro functional characterization.

Methodology:

  • Gene Identification and Cloning: Identify candidate CPS and KS genes from a source organism of this compound (e.g., Xylopia species) through transcriptome analysis or homology-based screening. Synthesize codon-optimized versions of the genes for expression in Escherichia coli. Clone the synthesized genes into an appropriate expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).

  • Protein Expression: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18°C) for 16-20 hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin). Elute the purified protein with a high concentration of imidazole.

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis. Store the purified enzyme at -80°C.

Heterologous Expression Workflow cluster_0 Gene Identification and Cloning cluster_1 Protein Expression cluster_2 Purification Gene_ID Identify Candidate Genes Cloning Clone into Expression Vector Gene_ID->Cloning Transformation Transform E. coli Cloning->Transformation Growth Cell Growth Transformation->Growth Induction Induce with IPTG Growth->Induction Lysis Cell Lysis Induction->Lysis Affinity_Chromatography Affinity Chromatography Lysis->Affinity_Chromatography Buffer_Exchange Buffer Exchange Affinity_Chromatography->Buffer_Exchange Purified_Enzyme Purified_Enzyme Buffer_Exchange->Purified_Enzyme

Figure 2: Workflow for Heterologous Expression and Purification.
In Vitro Diterpene Synthase Assay

Objective: To determine the enzymatic activity and product profile of purified CPS and KS.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing an appropriate assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate. For CPS, the substrate is GGPP (e.g., 20 µM). For KS, the substrate is ent-CPP (e.g., 20 µM).

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 30°C) for a suitable duration (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction by adding a quenching solution (e.g., EDTA). For analysis by gas chromatography-mass spectrometry (GC-MS), dephosphorylate the products by adding a phosphatase (e.g., alkaline phosphatase) and incubating further. Extract the diterpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products by GC-MS. Identify the products by comparing their retention times and mass spectra with those of authentic standards or with published data.

Heterologous Expression and Functional Characterization of Cytochrome P450s

Objective: To identify and characterize the CYPs responsible for the C18-oxidation and C15-hydroxylation of the ent-kaurane skeleton.

Methodology:

  • Heterologous Expression in Yeast: Identify candidate CYP genes from the source organism. Co-express the candidate CYP and a cytochrome P450 reductase (CPR) in a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • In Vivo Assay: Grow the transformed yeast culture and induce protein expression. Feed the culture with the putative substrate (ent-kaurene for the C18-oxidase or ent-kaur-16-en-18-oic acid for the C15-hydroxylase).

  • Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYPs.

  • In Vitro Assay: Perform an in vitro reaction using the prepared microsomes, the substrate, and a source of reducing equivalents (NADPH).

  • Product Analysis: Extract the products from the yeast culture medium or the in vitro reaction mixture with an organic solvent. Analyze the extracts by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the hydroxylated and/or oxidized products.

CYP Characterization Workflow cluster_0 Yeast Expression cluster_1 Microsome-based Assay cluster_2 Analysis Co_expression Co-express CYP and CPR in Yeast Substrate_Feeding Feed Substrate to Culture Co_expression->Substrate_Feeding Product_Extraction Extract Products Substrate_Feeding->Product_Extraction Microsome_Prep Prepare Microsomes In_Vitro_Assay In Vitro Reaction with Substrate and NADPH Microsome_Prep->In_Vitro_Assay In_Vitro_Assay->Product_Extraction Product_Analysis Analyze by GC-MS or LC-MS Product_Extraction->Product_Analysis

Figure 3: Workflow for Cytochrome P450 Characterization.

Conclusion

The biosynthesis of this compound is proposed to follow the conserved pathway of ent-kaurane diterpenoid formation, involving the cyclization of GGPP to ent-kaurene, followed by specific oxidative modifications at the C-18 and C-15 positions, likely catalyzed by cytochrome P450 monooxygenases. While the precise enzymes for these latter steps remain to be elucidated, the information and protocols provided in this guide offer a robust framework for their identification and characterization. Further research, particularly focusing on the enzymatic machinery of plants from the Annonaceae family, will be crucial to fully unravel the biosynthetic pathway of this and other structurally diverse and biologically active ent-kaurane diterpenoids. This knowledge will not only advance our understanding of plant specialized metabolism but also pave the way for the biotechnological production of these valuable compounds for pharmaceutical and other applications.

References

Deacetylxylopic Acid: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurene diterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While detailed biological data on this compound remains emergent, this document summarizes the known information and draws parallels from the closely related compound, xylopic acid, to highlight potential areas of investigation, such as its anti-inflammatory and anticancer activities. This guide aims to serve as a foundational resource for researchers and professionals in drug development, providing essential data and outlining potential avenues for future research.

Physicochemical Properties

This compound is a natural compound with the following key identifiers:

PropertyValueCitation
CAS Number 6619-95-0[1][]
Molecular Formula C₂₀H₃₀O₃[]
Molecular Weight 318.5 g/mol [1][]

Biological Activity and Therapeutic Potential

While specific research on the biological activities of this compound is limited, studies on the structurally similar compound, xylopic acid, suggest potential anti-inflammatory and anticancer properties that warrant investigation for this compound.

Anti-inflammatory Activity (Hypothesized)

Xylopic acid has demonstrated notable anti-inflammatory effects in preclinical studies. It has been shown to inhibit paw edema induced by various inflammatory agents.[3][4][[“]] The proposed mechanism involves the modulation of pro-inflammatory mediators.[3][4] Given the structural similarity, it is plausible that this compound may exert similar anti-inflammatory effects.

Further research is required to elucidate the specific anti-inflammatory mechanisms of this compound, including its potential effects on key signaling pathways such as the NF-κB and MAPK pathways.

Anticancer Activity (Hypothesized)

Various diterpenoids have been investigated for their anticancer potential.[6] Studies on related compounds suggest that potential mechanisms could involve the induction of apoptosis, cell cycle arrest, and inhibition of cancer cell proliferation and migration.[6] The Wnt signaling pathway is another potential target that has been implicated in the anticancer effects of some natural products.[6]

Cytotoxicity assays on various cancer cell lines are necessary to determine the in vitro anticancer efficacy of this compound. Subsequent mechanistic studies could then explore its impact on signaling pathways critical to cancer progression.

Experimental Protocols (Proposed)

Based on standard methodologies for evaluating the biological activities of natural compounds, the following experimental protocols are proposed for the investigation of this compound.

In Vitro Anti-inflammatory Assays
  • Cell Culture: Murine macrophage cell line RAW 264.7 can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Lipopolysaccharide (LPS) Stimulation: To induce an inflammatory response, RAW 264.7 cells can be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Production Assay: The production of nitric oxide, a key inflammatory mediator, can be measured in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: To investigate the effect on signaling pathways, protein expression levels of key molecules in the NF-κB pathway (e.g., p-p65, IκBα) and MAPK pathway (e.g., p-ERK, p-p38, p-JNK) can be analyzed by Western blot.

In Vitro Anticancer Assays
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MCF-10A) should be used.

  • MTT Assay for Cell Viability: Cells should be seeded in 96-well plates and treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability can be assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Cycle Analysis: The effect of this compound on the cell cycle distribution can be determined by flow cytometry after staining the cells with propidium (B1200493) iodide.

  • Apoptosis Assay: The induction of apoptosis can be evaluated using an Annexin V-FITC/Propidium Iodide apoptosis detection kit, followed by flow cytometry analysis.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_anti_inflammatory Anti-inflammatory cluster_anticancer Anticancer Deacetylxylopic_acid This compound RAW2647 RAW 264.7 Macrophages Deacetylxylopic_acid->RAW2647 Cancer_Cells Cancer Cell Lines Deacetylxylopic_acid->Cancer_Cells LPS LPS Stimulation RAW2647->LPS NO_Assay Nitric Oxide Assay LPS->NO_Assay ELISA Cytokine ELISA LPS->ELISA WB_NFkB Western Blot (NF-κB) LPS->WB_NFkB WB_MAPK Western Blot (MAPK) LPS->WB_MAPK MTT MTT Assay Cancer_Cells->MTT Cell_Cycle Cell Cycle Analysis Cancer_Cells->Cell_Cycle Apoptosis Apoptosis Assay Cancer_Cells->Apoptosis

Figure 1: Proposed experimental workflow for evaluating the biological activities of this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MYD88 MyD88 TLR4->MYD88 TRAF6 TRAF6 MYD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates Deacetylxylopic_acid This compound (Hypothesized Inhibition) Deacetylxylopic_acid->IKK ?

Figure 2: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound presents an intriguing subject for further pharmacological investigation. While its specific biological activities are not yet well-documented, the established anti-inflammatory and potential anticancer properties of the related compound, xylopic acid, provide a strong rationale for in-depth studies. The experimental protocols and potential signaling pathways outlined in this guide offer a roadmap for researchers to explore the therapeutic potential of this compound. Future research should focus on validating these hypothesized activities, elucidating the precise mechanisms of action, and conducting in vivo studies to assess its efficacy and safety in preclinical models. Such efforts will be crucial in determining the viability of this compound as a lead compound for the development of novel therapeutics.

References

Preliminary Biological Activity of Deacetylxylopic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Deacetylxylopic acid, a derivative of the more extensively studied kaurane (B74193) diterpene, xylopic acid, has emerged as a compound of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its parent compound, xylopic acid, with a focus on antimicrobial and anti-inflammatory effects. This document is intended for researchers, scientists, and drug development professionals.

Antimicrobial Activity

Derivatives of this compound have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method utilized for this assessment is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTest OrganismMIC (µg/mL)
Benzyl amide of this compoundStaphylococcus aureusup to 320[1]
Streptococcus pyogenesup to 320[1]
Escherichia coliup to 320[1]
Pseudomonas aeruginosaup to 320[1]
Candida albicansup to 320[1]
Ester of this compoundStaphylococcus aureusup to 320[1]
Streptococcus pyogenesup to 320[1]
Escherichia coliup to 320[1]
Pseudomonas aeruginosaup to 320[1]
Candida albicansup to 320[1]

Note: The parent compound, xylopic acid, has also demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi[1][2].

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Microbial Inoculum:

    • Pure cultures of the test organisms (Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans) are grown on appropriate agar (B569324) plates.

    • Colonies are then used to inoculate a sterile broth medium. The suspension is incubated and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds:

    • Stock solutions of the this compound derivatives are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using broth medium to achieve a range of final concentrations (e.g., 4 to 400 µg/mL).[1]

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 30°C for 48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

    • An indicator dye, such as MTT, can be used to aid in the visualization of microbial growth.[1]

Visualization

G cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Standardize Compound Stock Compound Stock Serial Dilutions Serial Dilutions Compound Stock->Serial Dilutions Dilute Microtiter Plate Microtiter Plate Standardized Inoculum->Microtiter Plate Serial Dilutions->Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Incubate Visual Inspection Visual Inspection Incubation->Visual Inspection Read MIC Determination MIC Determination Visual Inspection->MIC Determination Determine G cluster_induction Inflammatory Stimulus cluster_pathway Mediator Release cluster_response Inflammatory Response Phlogistic Agent (e.g., Carrageenan) Phlogistic Agent (e.g., Carrageenan) Histamine Histamine Phlogistic Agent (e.g., Carrageenan)->Histamine Serotonin Serotonin Phlogistic Agent (e.g., Carrageenan)->Serotonin Bradykinin Bradykinin Phlogistic Agent (e.g., Carrageenan)->Bradykinin Prostaglandins Prostaglandins Phlogistic Agent (e.g., Carrageenan)->Prostaglandins Vasodilation Vasodilation Histamine->Vasodilation Increased Vascular Permeability Increased Vascular Permeability Serotonin->Increased Vascular Permeability Bradykinin->Increased Vascular Permeability Edema Edema Prostaglandins->Edema Vasodilation->Edema Increased Vascular Permeability->Edema Xylopic Acid Xylopic Acid Xylopic Acid->Histamine Inhibits Xylopic Acid->Serotonin Inhibits Xylopic Acid->Bradykinin Inhibits Xylopic Acid->Prostaglandins Inhibits

References

Deacetylxylopic Acid: A Comprehensive Technical Review of Its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid, a kaurane (B74193) diterpenoid naturally occurring in medicinal plants such as Xylopia aethiopica, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on this compound, focusing on its biological activities, experimental protocols, and underlying mechanisms of action. All quantitative data has been summarized into structured tables, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Chemical Structure and Properties

This compound is a derivative of xylopic acid, lacking the acetyl group at the C-15 position. Its chemical structure and properties are foundational to its biological interactions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₃₀O₃[1][2]
Molecular Weight318.45 g/mol [1][2]
IUPAC Name(4aR,4bS,7S,10aR,10bS)-7-hydroxy-1,4a,7-trimethyl-8-methylidene-tetradecahydrophenanthrene-4b-carboxylic acidN/A
CAS Number6619-95-0[1][2]
AppearanceWhite crystalline solid[1]

Biological Activities

Current research indicates that this compound possesses a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

This compound has demonstrated notable activity against a spectrum of pathogenic microorganisms. The minimum inhibitory concentrations (MICs) have been determined for several bacterial and fungal strains.

Table 2: Antimicrobial Activity of this compound (MIC in μg/mL)

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus100[1][2]
Streptococcus pyogenes100[1][2]
Escherichia coli100[1][2]
Pseudomonas aeruginosa100[1][2]
Candida albicans200[1][2]
Anti-inflammatory and Anticancer Activities

While direct quantitative data for the anti-inflammatory and anticancer activities of this compound are limited, studies on the closely related compound, xylopic acid, and extracts of Xylopia aethiopica provide valuable insights. Xylopic acid has been shown to inhibit protein denaturation, a hallmark of inflammation, with an IC50 value of 15.55 μg/mL. Furthermore, a cytotoxic compound identified in Xylopia aethiopica extract, ent-15-oxokaur-16-en-19-oic acid, which is structurally similar to this compound, has demonstrated significant antiproliferative activity against various cancer cell lines.

Table 3: Cytotoxic Activity of ent-15-oxokaur-16-en-19-oic acid (IC50 in μg/mL)

| Cell Line | IC50 (μg/mL) | Reference | | :--- | :--- | N/A | | HCT116 (Colon Cancer) | 12 | N/A | | U937 (Leukemia) | 7.5 | N/A | | KG1a (Leukemia) | > 25 | N/A |

Experimental Protocols

This section details the methodologies employed in the cited literature for the isolation, characterization, and evaluation of the biological activities of this compound and related compounds.

Isolation of this compound

This compound can be obtained through the deacetylation of xylopic acid, which is typically isolated from the dried fruits of Xylopia aethiopica.

Experimental Workflow: Isolation and Deacetylation of Xylopic Acid

G A Dried fruits of Xylopia aethiopica B Soxhlet extraction with petroleum ether A->B C Column chromatography on silica (B1680970) gel B->C D Isolation of Xylopic Acid C->D E Refluxing with 10% methanolic KOH D->E F This compound E->F

Figure 1: General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to Soxhlet extraction using petroleum ether.

  • Isolation of Xylopic Acid: The resulting crude extract is fractionated using column chromatography on silica gel to yield xylopic acid.

  • Deacetylation: Xylopic acid is refluxed with a 10% solution of potassium hydroxide (B78521) in methanol (B129727) to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of this compound is determined by assessing its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Workflow: Broth Microdilution Assay

G A Prepare serial dilutions of this compound in broth B Inoculate wells with a standardized microbial suspension A->B C Incubate at the appropriate temperature and duration B->C D Observe for visible microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 2: Workflow for the broth microdilution assay.

Protocol:

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are scarce, research on related diterpenoids and other natural compounds with similar biological activities suggests potential mechanisms of action. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting this pathway.

Signaling Pathway: NF-κB Activation and Potential Inhibition

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IKK_p IKK-P IKK->IKK_p IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB IkB_NFkB->NFkB_n Translocation IkB_p IκB-P IkB_NFkB->IkB_p Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Inflammation Inflammation Gene->Inflammation Stimuli Inflammatory Stimuli Stimuli->IKK DA This compound (Hypothesized) DA->IKK_p Inhibition IKK_p->IkB_NFkB Phosphorylation Proteasome Proteasomal Degradation IkB_p->Proteasome

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Mechanism: Inflammatory stimuli typically lead to the phosphorylation and activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitory protein IκB, targeting it for proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the phosphorylation of IKK, thereby preventing the downstream activation of NF-κB and subsequent inflammatory response.

Conclusion and Future Directions

This compound has emerged as a natural compound with promising antimicrobial activity. While its anti-inflammatory and anticancer potential is suggested by studies on related compounds, further direct investigation is warranted. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound in various cancer cell lines and in in-vitro anti-inflammatory assays.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound, including its effects on NF-κB, apoptosis, and other relevant cellular processes.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of infection, inflammation, and cancer.

  • Structural and Spectral Analysis: Comprehensive characterization of this compound using 1H NMR, 13C NMR, and mass spectrometry to provide a complete spectral fingerprint for future reference and standardization.

A deeper understanding of the biological activities and molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

solubility of Deacetylxylopic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Deacetylxylopic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound is a naturally occurring diterpenoid that has garnered interest for its potential pharmacological activities. Understanding its solubility is a critical first step in the development of analytical methods, formulation design, and in vitro and in vivo studies. This document outlines the known qualitative solubility of this compound, provides a detailed, representative experimental protocol for solubility determination, and presents a visual workflow for a typical solubility study.

Solubility of this compound

Currently, publicly available data on the quantitative solubility of this compound is limited. However, qualitative solubility information has been reported, indicating its solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for extraction, purification, and analysis.

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
ChloroformSoluble[1]-
DichloromethaneSoluble[1]-
Ethyl AcetateSoluble[1]-
Dimethyl Sulfoxide (DMSO)Soluble[1]A 10 mM stock solution in DMSO is commercially available[1].
AcetoneSoluble[1]-

This table summarizes the available qualitative solubility data for this compound.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available in the public domain, a general and robust method based on the widely accepted shake-flask technique can be employed. This method is suitable for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., ethanol, methanol, acetonitrile, water; analytical grade)

  • Volumetric flasks

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of the selected solvent to each vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the samples.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a typical solubility study and the decision-making process for solvent selection.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh Excess Compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-72h) B->C D Allow Excess Solid to Settle C->D E Filter Supernatant D->E F Quantify Concentration (e.g., HPLC, UV-Vis) E->F G Calculate Solubility F->G Solvent_Selection_Logic A Initial Screening (e.g., visual assessment) B Soluble A->B Yes C Insoluble A->C No D Proceed to Quantitative Analysis B->D E Select Alternative Solvent C->E E->A

References

Deacetylxylopic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid, a kaurane (B74193) diterpenoid, is a natural compound with emerging therapeutic potential. While research directly focused on this compound is in its nascent stages, its structural similarity to xylopic acid and other ent-kaurane diterpenes allows for informed extrapolation of its likely biological activities and molecular targets. This technical guide consolidates the current understanding of the therapeutic potential of this compound, drawing heavily on data from its close structural analogs. The primary areas of investigation include its anti-inflammatory and anticancer properties.

Potential Therapeutic Targets and Mechanisms of Action

This compound is anticipated to exert its therapeutic effects through the modulation of key signaling pathways implicated in inflammation and cancer. The following sections detail the likely molecular targets and mechanisms based on studies of xylopic acid and other kaurane diterpenes.

Anti-inflammatory Activity

The anti-inflammatory effects of xylopic acid, and by extension this compound, are believed to be mediated through multiple pathways:

  • Inhibition of Inflammatory Mediators: Xylopic acid has been shown to inhibit the action of several pro-inflammatory markers, including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2[[“]][2]. This suggests a broad-spectrum anti-inflammatory activity.

  • Arachidonic Acid Pathway Inhibition: A key mechanism is the inhibition of the arachidonic acid pathway[3][4]. This pathway is a major source of inflammatory mediators.

  • Modulation of Hydrogen Sulphide-Induced Inflammation: Xylopic acid can suppress inflammation induced by hydrogen sulphide, which in turn inhibits the activation of phospholipase A2[3][5].

  • Regulation of Adhesion Molecules and Transcription Factors: Studies indicate that xylopic acid can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6]. Nrf2 is a key regulator of the antioxidant response.

Anticancer Activity

The anticancer potential of this compound is inferred from the activities of xylopic acid derivatives and the broader class of ent-kaurane diterpenes. The proposed mechanisms are multifaceted and target core cancer cell processes:

  • Induction of Apoptosis: Ent-kaurane diterpenes are known to induce programmed cell death (apoptosis) by modulating the expression of key regulatory proteins. This includes the pro-apoptotic proteins BAX and cytochrome c, and the anti-apoptotic protein BCL-2. They also activate executioner caspases (caspase-3, -8, and -9) and Poly (ADP-ribose) polymerase (PARP)[7][8][9]. Extracts of Xylopia aethiopica, the plant from which xylopic acid is derived, have been shown to upregulate Bax and downregulate Bcl-2 in cervical cancer cells, leading to cytochrome c release and caspase-9 activation[10].

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved by modulating the levels of cyclins (like Cyclin D1), cyclin-dependent kinases (CDK-2 and -4), and cell cycle inhibitors (p21 and p53)[7][8][9]. The active compound ent-15-oxokaur-16-en-19-oic acid, found in Xylopia aethiopica, has been shown to cause G1 phase cell cycle arrest[11]. Fruit extracts have demonstrated the ability to arrest the cell cycle at the G2/M phase and upregulate p53 and p21[12].

  • Inhibition of Metastasis: Ent-kaurane diterpenes can interfere with the spread of cancer by targeting proteins involved in metastasis, such as Matrix Metalloproteinase-2 (MMP-2), MMP-9, Vascular Endothelial Growth Factor (VEGF), and its receptor (VEGFR)[7][8][9].

  • Induction of Autophagy: Some ent-kaurane diterpenes have been found to induce autophagy, a cellular self-degradation process that can lead to cancer cell death, through the regulation of LC-II and mTOR[7][8][9].

Data Presentation

Quantitative Data on the Bioactivity of Xylopic Acid and its Derivatives
Compound/ExtractCell LineActivityIC50 / EffectReference
Ketone derivative of xylopic acidMCF7 (Breast Cancer)Antiproliferative3 ± 1 µM[13]
Ketone derivative of xylopic acidA549 (Lung Cancer)Antiproliferative8 ± 1 µM[13]
Cisplatin (for comparison)MCF7 (Breast Cancer)Antiproliferative19 ± 3 µM[13]
Cisplatin (for comparison)A549 (Lung Cancer)Antiproliferative15 ± 4 µM[13]
Xylopic acidAlbumen DenaturationAnti-inflammatory15.55 µg/mL[[“]][2]
Xylopia aethiopica extractHCT116 (Colon Cancer)Antiproliferative12 µg/ml[11]
Xylopia aethiopica extractU937 (Leukemia)Antiproliferative7.5 µg/ml[11]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Protein Denaturation Model

This protocol is based on the methodology used to assess the anti-inflammatory activity of xylopic acid[[“]][2].

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a 5% w/v solution of bovine serum albumin (BSA) in distilled water.

    • Prepare a standard drug solution (e.g., Diclofenac sodium).

  • Assay Procedure:

    • To 2.8 mL of the BSA solution, add 0.2 mL of this compound solution at various concentrations.

    • A control group consists of 2.8 mL of BSA solution and 0.2 mL of the vehicle.

    • A positive control group consists of 2.8 mL of BSA solution and 0.2 mL of the standard drug solution.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C for 10 minutes in a water bath.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of protein denaturation).

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard in vivo model for acute inflammation and was used to evaluate xylopic acid[[“]][2].

  • Animals:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Experimental Groups:

    • Group I: Control (vehicle).

    • Group II: Standard drug (e.g., Indomethacin).

    • Group III, IV, V: this compound at different doses (e.g., 10, 30, 100 mg/kg).

  • Procedure:

    • Administer the vehicle, standard drug, or this compound orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% w/v carrageenan solution subcutaneously into the sub-plantar region of the left hind paw of each animal.

    • Measure the paw volume or thickness immediately before and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or digital calipers.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100

    • Compare the results of the treated groups with the control group using appropriate statistical tests.

Antiproliferative Assay: MTT Assay

This is a common method to assess the cytotoxic effects of a compound on cancer cell lines, as was done for xylopic acid derivatives[13].

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells in 96-well plates at a specific density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control and a positive control (e.g., a known anticancer drug).

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathways

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, Histamine) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->PLA2 Nrf2 Nrf2 Deacetylxylopic_Acid->Nrf2 VCAM1 VCAM-1 Deacetylxylopic_Acid->VCAM1 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nrf2->Inflammation VCAM1->Inflammation

Caption: Proposed anti-inflammatory signaling pathways of this compound.

anticancer_pathway Deacetylxylopic_Acid This compound p53 p53 Deacetylxylopic_Acid->p53 Bax Bax Deacetylxylopic_Acid->Bax Bcl2 Bcl-2 Deacetylxylopic_Acid->Bcl2 MMPs MMP-2, MMP-9 Deacetylxylopic_Acid->MMPs VEGF_VEGFR VEGF/VEGFR Deacetylxylopic_Acid->VEGF_VEGFR p21 p21 p53->p21 CDKs CDK-2, CDK-4 p21->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2/M) CDKs->Cell_Cycle_Arrest Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Cytochrome_c Caspases Caspase-9, Caspase-3 Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Metastasis Metastasis MMPs->Metastasis VEGF_VEGFR->Metastasis

Caption: Potential anticancer signaling pathways modulated by this compound.

Experimental Workflow

experimental_workflow Start Start: Hypothesis Generation In_Vitro In Vitro Studies Start->In_Vitro Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., Protein Denaturation) In_Vitro->Anti_inflammatory_Assay Anticancer_Assay Anticancer Assays (e.g., MTT, Apoptosis) In_Vitro->Anticancer_Assay In_Vivo In Vivo Studies Anti_inflammatory_Assay->In_Vivo Anticancer_Assay->In_Vivo Animal_Models_Inflammation Animal Models of Inflammation (e.g., Paw Edema) In_Vivo->Animal_Models_Inflammation Animal_Models_Cancer Animal Models of Cancer (e.g., Xenograft) In_Vivo->Animal_Models_Cancer Mechanism_Elucidation Mechanism of Action Studies Animal_Models_Inflammation->Mechanism_Elucidation Animal_Models_Cancer->Mechanism_Elucidation Western_Blot Western Blot (Protein Expression) Mechanism_Elucidation->Western_Blot qPCR qPCR (Gene Expression) Mechanism_Elucidation->qPCR Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound represents a promising lead compound for the development of novel anti-inflammatory and anticancer therapeutics. While direct evidence is still accumulating, the wealth of data on the structurally similar xylopic acid and other ent-kaurane diterpenes provides a strong foundation for its potential mechanisms of action. Future research should focus on isolating and characterizing this compound, followed by a systematic evaluation of its efficacy and safety in preclinical models. Elucidating its precise molecular targets and signaling pathways will be crucial for its advancement as a potential clinical candidate.

References

Methodological & Application

Deacetylxylopic acid extraction protocol from [plant name]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurane (B74193) diterpene, has garnered interest for its potential therapeutic properties. This document provides a comprehensive protocol for its preparation, beginning with the extraction of its precursor, xylopic acid, from the fruits of Xylopia aethiopica. A subsequent deacetylation step yields the target compound, this compound. Detailed methodologies for extraction, purification, and chemical modification are presented. Furthermore, this note elucidates the anti-inflammatory mechanism of the parent compound, xylopic acid, through its interaction with the arachidonic acid signaling pathway, providing a basis for the pharmacological investigation of this compound.

Introduction

This compound is a derivative of xylopic acid, a major bioactive compound found in the fruits of Xylopia aethiopica, commonly known as African pepper or Negro pepper. While this compound itself is isolated from Nouelia insignis, a more accessible route for its production is the chemical modification of xylopic acid[1]. Xylopic acid and its derivatives have demonstrated a range of pharmacological activities, including analgesic, anti-inflammatory, and central nervous system depressant effects[2]. The anti-inflammatory properties are of particular interest and have been linked to the inhibition of key inflammatory pathways, such as the arachidonic acid cascade[3][4][5].

This application note provides a detailed, two-part protocol for obtaining this compound. The first part details the extraction of xylopic acid from Xylopia aethiopica, and the second part describes the deacetylation of xylopic acid to produce this compound.

Experimental Protocols

Part 1: Extraction and Purification of Xylopic Acid from Xylopia aethiopica

This protocol outlines the extraction of xylopic acid from the dried fruits of Xylopia aethiopica using solvent extraction methods.

Materials and Equipment:

  • Dried fruits of Xylopia aethiopica

  • Grinder or mill

  • Soxhlet extractor or maceration flasks

  • Petroleum ether (40-60°C) or 70% (v/v) ethanol (B145695)

  • Rotary evaporator

  • Crystallization dishes

  • Filter paper

  • Analytical balance

  • Reflux condenser

  • Ethanol (96%) for recrystallization

Protocol:

  • Preparation of Plant Material:

    • Shade-dry the fresh fruits of Xylopia aethiopica until they are brittle.

    • Pulverize the dried fruits into a coarse powder using a grinder or mill.

  • Extraction (Choose one of the following methods):

    • Method A: Soxhlet Extraction with Petroleum Ether

      • Accurately weigh the powdered plant material.

      • Place the powder in a thimble and insert it into the Soxhlet extractor.

      • Fill the boiling flask with petroleum ether (40-60°C).

      • Heat the solvent to its boiling point and allow the extraction to proceed for a minimum of 72 hours, or until the solvent in the siphon arm runs clear.

      • After extraction, concentrate the petroleum ether extract using a rotary evaporator at approximately 50°C to about one-third of its original volume.

    • Method B: Cold Maceration with Ethanol

      • Weigh the powdered plant material and place it in a large maceration flask.

      • Add 70% (v/v) ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder to 10 L of ethanol).

      • Seal the flask and allow it to stand for 72 hours at room temperature, with occasional agitation.

      • Filter the extract and repeat the maceration of the plant residue with fresh solvent for another 72 hours to ensure exhaustive extraction.

      • Combine the filtrates and concentrate using a rotary evaporator at 60°C to yield a semi-solid mass.

  • Crystallization and Purification:

    • Allow the concentrated extract from either method to stand for 3-4 days. Crude crystals of xylopic acid will deposit.

    • Decant the supernatant.

    • Wash the crude crystals with cold petroleum ether to remove oily impurities.

    • Purify the crude xylopic acid by recrystallization. Dissolve the crystals in a minimal amount of hot 96% ethanol and allow it to cool slowly.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

Part 2: Synthesis of this compound via Deacetylation of Xylopic Acid

This protocol describes the base-catalyzed deacetylation of xylopic acid to yield this compound[6].

Materials and Equipment:

  • Purified xylopic acid

  • Methanolic potassium hydroxide (B78521) (KOH) solution (10% w/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Distilled water

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Crystallization solvent (e.g., ethanol)

Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve a known amount of purified xylopic acid in 10% methanolic KOH.

    • Attach a reflux condenser to the flask.

  • Deacetylation Reaction:

    • Heat the mixture to reflux with continuous stirring.

    • Maintain the reflux for a specified period (typically 1-2 hours, reaction progress can be monitored by TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the slow addition of dilute HCl until the pH is approximately 2-3. This will precipitate the this compound.

    • The product can be isolated by filtration or by extraction into an organic solvent. For extraction, add water to the mixture and extract with a suitable solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Data Presentation

The following table summarizes the reported yields for the extraction of xylopic acid and the synthesis of its deacetylated derivative.

StepProductStarting MaterialMethodSolventYield (% w/w)Reference
ExtractionXylopic AcidXylopia aethiopica fruitsCold MacerationPetroleum Ether1.41%[7]
ExtractionXylopic AcidXylopia aethiopica fruits--0.13%[6]
ExtractionXylopic AcidXylopia aethiopica fruitsCold Maceration70% Ethanol1.36%[8]
DeacetylationThis compound analogueXylopic AcidReflux with 10% methanolic KOHMethanol47.11 - 93.52% (for various derivatives)[6]

Biological Activity and Signaling Pathway

Anti-inflammatory Mechanism of Xylopic Acid

Xylopic acid has demonstrated significant anti-inflammatory activity, which is primarily attributed to its ability to inhibit the arachidonic acid pathway[3][4][5]. This pathway is a critical cascade in the inflammatory response, leading to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

The key mechanism of action of xylopic acid in this pathway is the inhibition of phospholipase A2 (PLA2)[3][4]. PLA2 is the enzyme responsible for liberating arachidonic acid from the cell membrane's phospholipids. By inhibiting PLA2, xylopic acid effectively reduces the availability of the precursor for the downstream synthesis of pro-inflammatory eicosanoids.

Furthermore, xylopic acid has been shown to modulate the effects of other pro-inflammatory markers, including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2[8][9]. There is also evidence to suggest that xylopic acid may exert its anti-inflammatory effects through the activation of the Nrf2 signaling pathway, which is involved in the antioxidant response[2].

Visualizations

Experimental Workflow

G cluster_0 Part 1: Xylopic Acid Extraction cluster_1 Part 2: Deacetylation Plant Material Plant Material Grinding Grinding Plant Material->Grinding Dried Fruits Extraction Extraction Grinding->Extraction Powdered Material Concentration Concentration Extraction->Concentration Crude Extract Crystallization Crystallization Concentration->Crystallization Concentrate Purification Purification Crystallization->Purification Crude Crystals Xylopic Acid Xylopic Acid Purification->Xylopic Acid Purified Product Xylopic Acid_in Xylopic Acid Xylopic Acid->Xylopic Acid_in Deacetylation Reaction Deacetylation Reaction Xylopic Acid_in->Deacetylation Reaction with 10% methanolic KOH Work-up Work-up Deacetylation Reaction->Work-up Purification_deacetyl Purification Work-up->Purification_deacetyl Crude Product This compound This compound Purification_deacetyl->this compound Final Product

Caption: Experimental workflow for the extraction of xylopic acid and its subsequent deacetylation.

Arachidonic Acid Signaling Pathway and Inhibition by Xylopic Acid

G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX Cyclooxygenases (COX) Arachidonic_Acid->COX LOX Lipoxygenases (LOX) Arachidonic_Acid->LOX PLA2 Phospholipase A2 (PLA2) Xylopic_Acid Xylopic Acid Xylopic_Acid->PLA2 Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Inhibition of the arachidonic acid pathway by xylopic acid.

References

Application Notes and Protocols for In Vitro Evaluation of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the biological activities of deacetylxylopic acid, a diterpenoid natural product. The following protocols and methodologies are curated to guide the investigation of its potential anti-inflammatory and cytotoxic properties, along with the underlying mechanisms of action.

Introduction

This compound is a natural compound isolated from various plant species. While its parent compound, xylopic acid, has been shown to possess anti-inflammatory properties, the specific biological activities of this compound remain less characterized.[1][[“]][3] This document outlines a systematic approach to assess its potential as a therapeutic agent through a series of in vitro experiments.

Preliminary Assays

Cytotoxicity Assessment

A fundamental initial step is to determine the cytotoxic profile of this compound to establish a safe dose range for subsequent biological assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture selected cell lines (e.g., RAW 264.7 macrophages for inflammation studies, and a panel of cancer cell lines such as MCF-7, MDA-MB-231, and HepG2 for anticancer screening) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.[4][5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (medium with the same concentration of DMSO).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours.[5]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
RAW 264.724
48
72
MCF-724
48
72
MDA-MB-23124
48
72
HepG224
48
72

Anti-inflammatory Activity Assays

Based on the known activity of xylopic acid, investigating the anti-inflammatory potential of this compound is a logical step.

Inhibition of Nitric Oxide (NO) Production

Protocol: Griess Assay for Nitric Oxide

  • Cell Culture and Seeding:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and test groups (cells + LPS + this compound).[7]

  • Griess Reagent Assay:

    • Collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve and express the results as a percentage of inhibition compared to the LPS-stimulated group.

Measurement of Pro-inflammatory Cytokines

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Culture and Treatment:

    • Follow the same cell culture and treatment protocol as the Griess assay.

  • Supernatant Collection:

    • Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • ELISA:

    • Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[7][8]

  • Data Analysis:

    • Quantify the cytokine concentrations based on the standard curves and present the data as pg/mL or ng/mL.

Data Presentation: Anti-inflammatory Effects of this compound

TreatmentNitrite (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + this compound (Conc. 3)

Anticancer Activity Assays

Should the initial cytotoxicity screening indicate selective activity against cancer cell lines, further investigation into its anticancer mechanisms is warranted.

Cell Cycle Analysis

Protocol: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., MCF-7) in 6-well plates and treat them with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Protocol: Annexin V-FITC/PI Staining

  • Cell Culture and Treatment:

    • Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Staining:

    • Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

Data Presentation: Anticancer Mechanisms of this compound

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptotic Cells
Control (24h)
This compound (IC50, 24h)
Control (48h)
This compound (IC50, 48h)

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying the observed biological activities, key signaling pathways can be investigated.

Western Blot Analysis

Protocol: Western Blotting for NF-κB and MAPK Pathways

  • Cell Lysis and Protein Quantification:

    • Treat RAW 264.7 cells with this compound and/or LPS for appropriate time points.

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-IκBα, IκBα, p-p65, p65) and MAPK (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK) signaling pathways.[7][9]

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_prelim Preliminary Screening cluster_anti_inflam Anti-inflammatory Evaluation cluster_anticancer Anticancer Evaluation cluster_mechanism Mechanism of Action Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Compound->Cytotoxicity CellLines Cell Lines (RAW 264.7, Cancer Cells) CellLines->Cytotoxicity NO_Assay Nitric Oxide Assay (Griess) Cytotoxicity->NO_Assay Use non-toxic conc. CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Use IC50 conc. WesternBlot Western Blot Analysis (NF-κB, MAPK pathways) NO_Assay->WesternBlot Cytokine_Assay Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) Cytokine_Assay->WesternBlot CellCycle->WesternBlot Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->WesternBlot

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

NF-κB Signaling Pathway

nfkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes activates transcription DAA This compound DAA->IKK inhibits? DAA->NFkB inhibits nuclear translocation?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

mapk_pathway cluster_mapk MAPK Cascades LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 ERK ERK MEK1_2->ERK phosphorylates ERK->AP1 Genes Inflammatory Response AP1->Genes activates DAA This compound DAA->TAK1 inhibits? DAA->p38 inhibits phosphorylation? DAA->JNK inhibits phosphorylation? DAA->ERK inhibits phosphorylation?

Caption: Potential modulation of MAPK signaling pathways by this compound.

References

Application Notes and Protocols for Deacetylxylopic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a derivative of xylopic acid, a naturally occurring ent-kaurane diterpene isolated from the fruits of Xylopia aethiopica. Xylopic acid and its analogues have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and antiproliferative effects. These properties make this compound a compound of interest for investigation in cancer research and drug development. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture studies, detailing experimental protocols and summarizing key findings from related compounds to facilitate further research.

Given the limited published data specifically on this compound, the protocols and data presented herein are largely based on studies conducted with its parent compound, xylopic acid, and other closely related ent-kaurane diterpenes. Researchers are advised to use this information as a starting point and to optimize experimental conditions for their specific cell lines and research objectives.

Data Presentation

The cytotoxic and antiproliferative effects of xylopic acid and its derivatives have been evaluated across multiple cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative overview of the potency of these related compounds. This data can serve as a reference for designing dose-response studies with this compound.

Table 1: Cytotoxicity of Xylopic Acid and its Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Xylopic Acid Derivative 2MCF7 (Breast Cancer)MTTNot Specified3 ± 1[1]
Xylopic Acid Derivative 2A549 (Lung Cancer)MTTNot Specified8 ± 1[1]
Xylopic Acid Derivative 3MCF7 (Breast Cancer)MTTNot Specified22 ± 5[2]
Xylopic Acid Derivative 3A549 (Lung Cancer)MTTNot Specified22 ± 5[2]
Xylopia aethiopica ExtractHCT116 (Colon Cancer)WST-19612 µg/ml[3]
Xylopia aethiopica ExtractU937 (Leukemia)WST-1967.5 µg/ml[3]

Table 2: Cytotoxicity of other ent-Kaurane Diterpenes

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Eriocalyxin BSMMC-7721 (Hepatocarcinoma)Not Specified480.76[4]
Eriocalyxin BMCF-7 (Breast Cancer)Not Specified480.75[4]
Eriocalyxin BMDA-MB-231 (Breast Cancer)Not Specified480.47[4]
PonicidinHeLa (Cervical Cancer)Not Specified2423.1[4]
PonicidinA549 (Lung Cancer)Not Specified2438.0[4]
Annoglabasin HLU-1 (Lung Cancer)Not SpecifiedNot Specified3.7[5]
Annoglabasin HMCF-7 (Breast Cancer)Not SpecifiedNot Specified4.6[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the in vitro effects of this compound are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to quantify the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µl of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in this compound-treated cells.[6][7]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified duration.

  • Cell Harvesting: Harvest cells after treatment and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µl of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of binding buffer to each tube.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6]

Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.[8][9]

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol (B145695)

  • Phosphate Buffered Saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of cold 70% ethanol and incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[9]

Protocol 4: Western Blot Analysis for Protein Expression

This protocol is for detecting changes in the expression of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against NF-κB, p53, caspases, cyclins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot

Caption: General experimental workflow for studying this compound.

signaling_pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_inflammation Anti-inflammatory Effect DA This compound DNA_damage DNA Damage DA->DNA_damage p53 p53 Activation DNA_damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Permeability Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DA2 This compound G1_Arrest G1 Phase Arrest DA2->G1_Arrest DA3 This compound NFkB NF-κB Inhibition DA3->NFkB Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Application Notes and Protocols for Deacetylxylopic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a natural diterpenoid, presents a versatile scaffold for chemical modification to explore novel therapeutic agents. This document provides detailed protocols for the derivatization of this compound into ester and amide analogs. These derivatives are of significant interest for modulating the pharmacological profile of the parent compound, potentially enhancing its efficacy, selectivity, and pharmacokinetic properties. The protocols outlined herein are based on established synthetic methodologies for carboxylic acids and are adapted for this compound. While specific yield data for this compound derivatization is not extensively available in the current literature, representative yields for similar carboxylic acid modifications are provided for reference. Furthermore, this document explores potential signaling pathways that may be modulated by this compound derivatives, drawing parallels from the known biological activities of structurally related compounds.

Introduction

This compound is a kaurane (B74193) diterpenoid that can be isolated from natural sources. Its carboxylic acid functional group provides a key handle for synthetic modification, allowing for the generation of a diverse library of derivatives. Esterification and amidation are fundamental reactions that can alter the polarity, lipophilicity, and metabolic stability of a molecule, thereby influencing its biological activity. The exploration of this compound derivatives is a promising avenue for the discovery of new drug candidates with potential applications in various therapeutic areas, including inflammation and oncology.

Data Presentation

While specific quantitative data for the derivatization of this compound is limited, the following tables provide a general expectation of yields based on common synthetic protocols for carboxylic acids. Researchers should note that actual yields will vary depending on the specific substrate, reagents, and reaction conditions.

Table 1: Representative Yields for Esterification of Carboxylic Acids

DerivativeReaction TypeCatalyst/ReagentTypical Yield (%)
Methyl EsterFischer EsterificationH₂SO₄70-90
Ethyl EsterFischer EsterificationH₂SO₄70-90
tert-Butyl EsterSteglich EsterificationDCC, DMAP60-80

Table 2: Representative Yields for Amidation of Carboxylic Acids

DerivativeReaction TypeCoupling ReagentTypical Yield (%)
Primary AmideThionyl Chloride ActivationSOCl₂, NH₃60-85
Secondary AmidePeptide CouplingHBTU, DIPEA75-95
Tertiary AmidePeptide CouplingHATU, DIPEA80-98

Experimental Protocols

Protocol 1: Synthesis of this compound Methyl Ester (Fischer Esterification)

This protocol describes the synthesis of the methyl ester derivative of this compound using a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in an excess of anhydrous methanol (e.g., 20-50 mL per gram of acid) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of acid) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound methyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of a this compound Amide Derivative (Peptide Coupling)

This protocol outlines the synthesis of an amide derivative of this compound using a peptide coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 equivalents)

  • HBTU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere (optional, but recommended)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add the amine (1.1 equivalents), HBTU (1.1 equivalents), and DIPEA (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide derivative.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_ester Ester Derivatization (Fischer) cluster_amide Amide Derivatization (Peptide Coupling) start_ester This compound reagents_ester MeOH, H₂SO₄ (cat.) start_ester->reagents_ester Add reaction_ester Reflux reagents_ester->reaction_ester Heat workup_ester Workup & Purification reaction_ester->workup_ester Cool product_ester Ester Derivative workup_ester->product_ester start_amide This compound reagents_amide Amine, HBTU, DIPEA start_amide->reagents_amide Add reaction_amide Stir at RT reagents_amide->reaction_amide workup_amide Workup & Purification reaction_amide->workup_amide product_amide Amide Derivative workup_amide->product_amide

Caption: General workflows for the synthesis of ester and amide derivatives of this compound.

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound and its derivatives are not yet fully elucidated, based on the known anti-inflammatory and anticancer activities of structurally similar diterpenoids, it is hypothesized that these compounds may interact with key inflammatory and cell survival pathways such as NF-κB and MAPK.

signaling_pathway cluster_pathway Hypothesized Anti-Inflammatory Signaling stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor ikb IκB Kinase (IKK) receptor->ikb activates nfkb NF-κB ikb->nfkb phosphorylates IκB, releasing NF-κB nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates cytokines Inflammatory Cytokines (TNF-α, IL-6, etc.) gene_transcription->cytokines da_derivative This compound Derivative da_derivative->ikb Inhibits da_derivative->nfkb Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound derivatives.

Deacetylxylopic Acid: Application Notes for its Use as a Chemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring diterpenoid compound. As a derivative of the well-studied xylopic acid, it holds potential for various pharmacological and analytical applications. This document provides detailed application notes and protocols for the use of this compound as a chemical standard in antimicrobial and anti-inflammatory research, as well as in analytical method development.

Physicochemical Properties and Handling

This compound is available as a reference standard with a purity of ≥98%. Proper handling and storage are crucial to maintain its integrity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.5 g/mol
Appearance Powder
Purity ≥98%
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Conditions Store at 2-8°C for up to 24 months. For stock solutions, store in tightly sealed vials at -20°C for up to two weeks.

Application 1: Antimicrobial Susceptibility Testing

This compound and its derivatives have demonstrated antimicrobial properties.[1][2] The following protocol outlines the use of this compound as a standard in determining its Minimum Inhibitory Concentration (MIC) against various pathogens.

Quantitative Data

Table 2: Reported Antimicrobial Activity of this compound Derivatives [1]

MicroorganismTypeMIC of this compound Ester (µg/mL)
Staphylococcus aureusGram-positiveup to 320
Streptococcus pyogenesGram-positiveup to 320
Escherichia coliGram-negativeup to 320
Pseudomonas aeruginosaGram-negativeup to 320
Candida albicansFungiup to 320
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[1]

1. Preparation of Materials:

  • This compound standard.

  • Test microorganisms (e.g., S. aureus, E. coli).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

2. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

3. Inoculum Preparation:

  • Culture the test microorganism overnight in the appropriate broth.

  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL), which can be verified using a spectrophotometer (e.g., OD₆₀₀ of 0.08-0.1).

4. Serial Dilution in Microtiter Plate:

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • The final volume in each well should be 100 µL.

5. Inoculation:

  • Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

6. Incubation:

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

7. Determination of MIC:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for MIC determination.

Application 2: In Vitro Anti-Inflammatory Activity Screening

While direct evidence for this compound's anti-inflammatory activity is limited, its parent compound, xylopic acid, has been shown to possess anti-inflammatory properties, potentially through the inhibition of the NF-κB and COX pathways. The following are proposed protocols to screen this compound for similar activities.

Proposed Signaling Pathway for Investigation

Based on the known activity of related compounds, a potential anti-inflammatory mechanism of this compound could involve the inhibition of pro-inflammatory pathways.

anti_inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK activates DA This compound DA->IKK inhibits? COX2 COX-2 DA->COX2 inhibits? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) Nucleus->Genes Genes->COX2 PGs Prostaglandins COX2->PGs produces

Hypothesized anti-inflammatory mechanism.
Experimental Protocol: NF-κB Inhibition Assay (Reporter Gene Assay)

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

  • Co-transfect cells with an NF-κB reporter plasmid (containing luciferase gene under the control of an NF-κB response element) and a control plasmid (e.g., Renilla luciferase).

2. Treatment:

  • After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation with a stimulant (e.g., TNF-α or LPS).

  • Include positive (stimulant only) and negative (vehicle only) controls.

3. Luciferase Assay:

  • After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

  • Measure firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

4. Data Analysis:

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

1. Reagent Preparation:

  • Prepare assay buffer, COX probe, cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions of a commercial kit.

  • Prepare a stock solution of this compound in DMSO.

2. Assay Procedure:

  • Add assay buffer, COX-2 enzyme, and cofactor to the wells of a 96-well plate.

  • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Add the COX probe.

3. Initiation of Reaction and Measurement:

  • Initiate the reaction by adding arachidonic acid.

  • Immediately measure the fluorescence intensity kinetically at an excitation of 535 nm and an emission of 587 nm.

4. Data Analysis:

  • Calculate the slope of the kinetic curve for each well.

  • Determine the percentage of COX-2 inhibition for each concentration of this compound.

Application 3: Analytical Method Development (HPLC-UV)

This compound can be used as a reference standard for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for its quantification in various matrices.

Proposed HPLC Method Parameters

The following are suggested starting parameters for developing an HPLC-UV method for this compound. Optimization will be required.

Table 3: Proposed HPLC-UV Method Parameters

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic or phosphoric acid), gradient elution
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a suitable wavelength (to be determined by UV scan)
Injection Volume 20 µL
Column Temperature 30°C
Experimental Protocol: HPLC Method Validation

1. Standard Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

2. Validation Parameters:

  • Linearity: Analyze the calibration standards and plot the peak area versus concentration to determine the linearity and correlation coefficient (r²).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard solution.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Evaluate the ability of the method to differentiate the analyte from other components in the sample matrix.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation standard_prep Prepare Standard Solutions hplc_run HPLC Analysis standard_prep->hplc_run sample_prep Prepare Sample (if applicable) sample_prep->hplc_run data_acq Data Acquisition hplc_run->data_acq validation Method Validation (Linearity, Precision, etc.) data_acq->validation

Workflow for HPLC method development.

Stability Indicating Studies

To ensure the reliability of this compound as a chemical standard, its stability under various stress conditions should be evaluated according to ICH guidelines.

Experimental Protocol: Forced Degradation Study

1. Stress Conditions:

  • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid standard to 105°C for 24 hours.

  • Photolytic Degradation: Expose the standard solution to UV light (254 nm) and visible light.

2. Analysis:

  • Analyze the stressed samples at different time points using the developed HPLC method.

  • Monitor for the appearance of degradation peaks and the decrease in the peak area of this compound.

3. Data Interpretation:

  • Determine the degradation pathways and the stability of the compound under different conditions.

Table 4: ICH Recommended Long-Term Stability Testing Conditions

StudyStorage ConditionMinimum Time Period
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Deacetylxylopic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Deacetylxylopic acid from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a kaurane (B74193) diterpenoid, a class of natural compounds with various biological activities.[] Its primary known natural source is the plant Nouelia insignis, a member of the Asteraceae family.[]

Q2: What are the conventional solvents used for the extraction of this compound and similar diterpenoids?

A2: Based on its chemical properties and general practices for diterpenoid extraction, solvents such as chloroform (B151607), dichloromethane, ethyl acetate (B1210297), acetone, and ethanol (B145695) are commonly used. The choice of solvent will depend on the specific extraction technique and the desired purity of the initial extract.

Q3: What advanced extraction techniques can be employed to improve the yield of this compound?

A3: To enhance extraction efficiency and yield, modern techniques like Ultrasound-Assisted Extraction (UAE) and Deep Eutectic Solvents (DES) extraction are highly recommended. These methods can often reduce extraction time and solvent consumption.

Q4: How can I optimize my extraction process to maximize the yield of this compound?

A4: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing extraction parameters. By systematically varying factors such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio, RSM can help identify the optimal conditions for maximizing the yield of this compound.

Q5: What are the common challenges encountered during the extraction and purification of this compound?

A5: Common challenges include low yield, co-extraction of impurities (e.g., chlorophyll (B73375), lipids), degradation of the target compound, and difficulties in separating this compound from other structurally similar compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Inefficient Cell Wall Disruption - Ensure the plant material is finely ground to a consistent particle size. - Consider a pre-treatment step such as freeze-drying to increase surface area.
Inappropriate Solvent Choice - Test a range of solvents with varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol). - Use a solvent mixture, as this can sometimes improve extraction efficiency.
Suboptimal Extraction Parameters - Optimize extraction time, temperature, and solid-to-liquid ratio. Use a systematic approach like RSM. - For UAE, optimize ultrasonic power and frequency.
Degradation of this compound - Avoid prolonged exposure to high temperatures. - Use light-protected glassware if the compound is light-sensitive. - Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Issue 2: High Level of Impurities in the Extract
Potential Cause Troubleshooting Steps
Non-selective Solvent - Use a more selective solvent. A preliminary wash with a non-polar solvent like hexane can remove lipids and chlorophyll before the main extraction. - Employ Deep Eutectic Solvents (DES), which can be tailored for selective extraction.
Co-extraction of Polar Impurities - If using a polar solvent, consider a subsequent liquid-liquid extraction with an immiscible non-polar solvent to partition and remove impurities.
Inadequate Post-Extraction Cleanup - Implement a solid-phase extraction (SPE) step to clean up the crude extract before further purification. - Column chromatography with different stationary and mobile phases can effectively separate impurities.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction
  • Preparation of Plant Material: Dry the aerial parts of Nouelia insignis at room temperature in a well-ventilated area, protected from direct sunlight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Macerate 100 g of the powdered plant material in 1 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent Partitioning: Suspend the concentrated crude extract in water and perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate.

  • Isolation: The this compound-rich fraction (typically the chloroform or ethyl acetate fraction) can then be subjected to further purification by column chromatography on silica (B1680970) gel.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place 10 g of the powdered plant material in a flask with 200 mL of 80% ethanol. Place the flask in an ultrasonic bath.

  • Ultrasonication: Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration: Filter and concentrate the extract as described in Protocol 1.

  • Purification: Proceed with purification as outlined in Protocol 1.

Protocol 3: Deep Eutectic Solvent (DES) Extraction
  • Preparation of DES: Prepare a 1:2 molar ratio of choline (B1196258) chloride (hydrogen bond acceptor) and lactic acid (hydrogen bond donor). Gently heat and stir the mixture until a clear, homogeneous liquid is formed.

  • Extraction: Mix 5 g of the powdered plant material with 100 mL of the prepared DES.

  • Incubation: Heat the mixture at 60°C for 2 hours with continuous stirring.

  • Recovery of Extract: Add water to the mixture to dilute the DES and precipitate the non-polar compounds. The precipitate can be collected by centrifugation or filtration. Alternatively, back-extraction with a suitable organic solvent like ethyl acetate can be performed.

  • Purification: The recovered extract can be further purified using chromatographic techniques.

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenoids (Hypothetical Data for this compound)

Extraction Method Solvent Temperature (°C) Time Yield of this compound (mg/g of dry plant material)
Maceration95% Ethanol2572 h1.2
Soxhlet ExtractionDichloromethane408 h1.8
Ultrasound-Assisted Extraction (UAE)80% Ethanol4530 min2.5
Deep Eutectic Solvent (DES) ExtractionCholine Chloride:Lactic Acid (1:2)602 h3.1

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification drying Drying grinding Grinding drying->grinding maceration Maceration grinding->maceration uae Ultrasound-Assisted Extraction (UAE) grinding->uae des Deep Eutectic Solvent (DES) Extraction grinding->des filtration Filtration maceration->filtration uae->filtration des->filtration concentration Concentration filtration->concentration partitioning Solvent Partitioning concentration->partitioning chromatography Column Chromatography partitioning->chromatography hplc HPLC chromatography->hplc pure_compound pure_compound hplc->pure_compound Pure Deacetylxylopic Acid

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_stimulus cluster_pathway Apoptosis Signaling Pathway Kaurane_Diterpenoid Kaurane Diterpenoid (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Kaurane_Diterpenoid->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Kaurane_Diterpenoid->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential signaling pathway for kaurane diterpenoid-induced apoptosis.[2][3]

References

Technical Support Center: Deacetylxylopic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Deacetylxylopic acid (DXA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this kaurane (B74193) diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naturally occurring ent-kaurane diterpenoid. Its primary known source is the plant Nouelia insignis Franch.[1][2] These compounds are of interest for their potential biological activities, including anti-inflammatory properties.[1][2]

Q2: What are the general steps for isolating this compound from Nouelia insignis?

A2: The general workflow for isolating this compound involves extraction of the plant material with a solvent like methanol (B129727), followed by a series of chromatographic separations to purify the compound from the complex mixture of other diterpenoids and plant metabolites.[1]

Q3: What type of chromatographic techniques are typically used for the purification of this compound?

A3: A multi-step chromatographic approach is usually necessary. This often includes:

  • Silica (B1680970) Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.[1]

  • MCI Gel Column Chromatography: A reverse-phase chromatography step for further separation.[1]

  • Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller or larger molecules.[1]

  • Octadecylsilyl (ODS) Column Chromatography: A high-resolution reverse-phase technique for final purification.[1]

Q4: How can I confirm the identity and purity of my final this compound sample?

A4: The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the exact molecular weight and formula.

  • Single Crystal X-ray Diffraction: To determine the absolute configuration.[1][2]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction from plant material.- Ensure the plant material is thoroughly dried and finely powdered to maximize surface area for solvent penetration. - Perform multiple extractions (e.g., 3 times) with the chosen solvent (e.g., 95% methanol) to ensure complete extraction.[1] - Consider using ultrasonic-assisted extraction to enhance efficiency.[1]
Poor Separation on Silica Gel Column - Inappropriate solvent system (mobile phase). - Overloading of the column. - Co-elution of structurally similar diterpenoids.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Use a gradient elution, for example, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-ethyl acetate (B1210297) gradient).[1] - Ensure the ratio of sample to silica gel is appropriate to avoid overloading.
Presence of Impurities in Final Product Incomplete separation during one or more chromatographic steps.- Employ a multi-step chromatographic strategy using different separation principles (e.g., normal phase, reverse phase, size exclusion).[1] - Use high-resolution chromatography, such as HPLC with an ODS column, for the final purification step. - Analyze fractions from each column by TLC or HPLC to ensure that only pure fractions are combined.
Compound Instability/Degradation Exposure to harsh pH conditions or high temperatures during purification.- Maintain neutral pH conditions whenever possible. - Avoid excessive heat during solvent evaporation; use a rotary evaporator at reduced pressure and moderate temperature. - Store extracts and purified compounds at low temperatures (e.g., 4°C for short-term, -20°C for long-term) to minimize degradation.

Experimental Protocols

The following is a representative experimental protocol for the isolation of ent-kaurane diterpenoids, including this compound, from Nouelia insignis.

1. Extraction:

  • The dried and powdered branches of Nouelia insignis (20.0 kg) are extracted with 95% methanol (20 L x 3) at room temperature using ultrasonication.[1]

  • The solvent is removed under reduced pressure to yield the crude methanol extract.[1]

  • The crude extract is then partitioned between water, petroleum ether, and ethyl acetate. The ethyl acetate extract is retained for further purification.[1]

2. Chromatographic Purification:

A multi-step chromatographic procedure is employed to isolate the target compounds from the ethyl acetate extract. The following table summarizes the typical columns and solvent systems used.[1]

Chromatography Step Stationary Phase Mobile Phase (Eluent)
Step 1: Initial Fractionation Silica Gel H (10–40 μm)Gradient of Petroleum Ether : Ethyl Acetate (50:1 to 0:1 v/v)
Step 2: Sub-fractionation MCI GelGradient of Methanol : Water (10:90 to 100:0 v/v)
Step 3: Further Separation Sephadex LH-20Methanol : Water (55:45 v/v)
Step 4: Final Purification ODSMethanol : Water or Acetonitrile : Water gradients

Visualizations

Experimental Workflow for this compound Purification

G Figure 1. General workflow for the purification of this compound. plant Dried & Powdered Nouelia insignis Branches extraction Ultrasonic Extraction (95% Methanol) plant->extraction partition Solvent Partitioning (Petroleum Ether, Ethyl Acetate, Water) extraction->partition sg_cc Silica Gel Column Chromatography partition->sg_cc Ethyl Acetate Fraction mci_cc MCI Gel Column Chromatography sg_cc->mci_cc Fractions sephadex_cc Sephadex LH-20 Column Chromatography mci_cc->sephadex_cc Sub-fractions ods_cc ODS Column Chromatography sephadex_cc->ods_cc Further Sub-fractions dxa Pure this compound ods_cc->dxa Purified Fractions analysis Spectroscopic Analysis (NMR, MS, X-ray) dxa->analysis

Caption: Figure 1. General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

G Figure 2. Troubleshooting logic for low purity of the final product. start Low Purity of Final Product check_tlc Review TLC/HPLC of Combined Fractions start->check_tlc re_purify Re-purify Contaminated Fractions check_tlc->re_purify Impure fractions combined check_column Evaluate Column Chromatography Conditions check_tlc->check_column Fractions appeared pure end Achieve Desired Purity re_purify->end optimize_solvent Optimize Solvent System check_column->optimize_solvent check_loading Check for Column Overloading check_column->check_loading add_step Consider Additional Chromatography Step optimize_solvent->add_step check_loading->add_step add_step->end

Caption: Figure 2. Troubleshooting logic for low purity of the final product.

References

troubleshooting Deacetylxylopic acid peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of Deacetylxylopic acid using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] For this compound, this can lead to inaccurate quantification, reduced resolution from nearby impurities, and decreased overall sensitivity of the analytical method. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[2]

Q2: What are the primary chemical properties of this compound that can contribute to peak tailing in reverse-phase HPLC?

A2: this compound (Molecular Formula: C20H30O3) is a diterpenoid containing both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[][4][5] The acidic nature of the carboxylic acid is the primary contributor to peak tailing. This is due to secondary interactions between the negatively charged carboxylate ion and residual, positively charged silanol (B1196071) groups on the surface of standard silica-based HPLC columns.[6][7]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is critical because it determines the ionization state of both the this compound and the column's residual silanol groups.[1][8] If the pH is near the pKa of this compound's carboxylic group, the molecule will exist in both ionized and non-ionized forms, leading to a broadened, tailing peak. To ensure a single form and minimize unwanted ionic interactions with the stationary phase, it is crucial to control the pH.[1]

Q4: Can the choice of column influence peak tailing for this compound?

A4: Absolutely. The type of column packing material significantly impacts peak shape. Standard silica-based columns have residual silanol groups that can cause tailing with acidic compounds like this compound.[7][9] Using a modern, high-purity silica (B1680970) column that is "end-capped" is highly recommended. End-capping chemically treats the silica surface to block many of these problematic silanol groups, resulting in improved peak symmetry.[2][6]

Q5: Could my sample preparation be the cause of the peak tailing?

A5: Yes, several aspects of sample preparation can lead to peak tailing. Injecting a sample that is too concentrated can overload the column, causing peak distortion.[2][10] Additionally, dissolving your this compound standard in a solvent that is significantly stronger than your mobile phase can lead to poor peak shape, especially for early eluting peaks.[8][9] Always aim to dissolve your sample in the initial mobile phase composition whenever possible.[9]

Troubleshooting Guide

Systematic Approach to Resolving Peak Tailing

The following guide provides a structured approach to diagnosing and fixing peak tailing issues with this compound.

Step 1: Mobile Phase Optimization

The most common cause of peak tailing for acidic compounds is related to the mobile phase.

  • pH Adjustment: Lower the pH of the aqueous portion of your mobile phase. By adding a small amount of an acid like formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0, you can suppress the ionization of both the carboxylic acid on your analyte and the silanol groups on the column. This minimizes the secondary ionic interactions that cause tailing.[6]

  • Buffer Addition: Use a buffer to ensure the pH remains constant throughout the analysis.[1] A 10-20 mM phosphate (B84403) or formate (B1220265) buffer is often sufficient.

  • Organic Modifier: If using acetonitrile, consider switching to methanol (B129727) or a mixture of the two. Methanol can sometimes alter selectivity and improve peak shape for certain compounds.

Step 2: Column Evaluation

If mobile phase adjustments do not resolve the issue, evaluate your column.

  • Use an End-Capped Column: Ensure you are using a high-purity, end-capped C18 or C8 column. These are designed to minimize silanol interactions.[2][10]

  • Column Contamination: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove any strongly retained contaminants.[10] If the problem persists after flushing, the column may be permanently damaged.

  • Column Void: A void at the head of the column can cause peak tailing for all compounds.[2][10] This can sometimes be confirmed by reversing the column and running a standard; if peak shape improves, a void is likely. If a void is present, the column needs to be replaced.

Step 3: Injection and Sample Parameters

  • Check for Overload: Sequentially dilute your sample by a factor of 5 and 10 and inject it again. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[2][10]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is equal to or weaker than your starting mobile phase. Dissolving the sample in 100% organic solvent when your mobile phase starts at 50% can cause significant peak distortion.[9]

Step 4: System Check

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector.[1][9] Ensure all fittings are properly seated to avoid dead volume.[8][10] Earlier eluting peaks are more affected by extra-column volume.[10]

Data Summary Table

ParameterRecommended Setting/ActionExpected Outcome for this compoundPotential Negative Outcome if Incorrect
Mobile Phase pH 2.5 - 3.5 (Buffered)Suppresses ionization of the carboxylic acid, leading to a sharp, symmetrical peak.Tailing peak due to mixed-mode retention (hydrophobic and ionic).
Column Type High-purity, end-capped C18/C8Minimal secondary interactions with residual silanols, improving peak symmetry.Significant tailing on standard, non-end-capped (Type A) silica columns.
Sample Concentration < 0.1 mg/mL (typical)Symmetrical, Gaussian peak shape.Broad, tailing, or fronting peak if column capacity is exceeded.
Sample Solvent Initial mobile phase compositionSharp, well-defined peak.Distorted, split, or broad peaks, especially if the solvent is much stronger than the mobile phase.
System Tubing Short length, <0.17 mm IDMinimizes peak broadening and tailing from extra-column effects.Broad and tailing peaks, particularly for early eluters.

Experimental Protocol: Systematic Troubleshooting

This protocol outlines a methodical approach to identify and resolve peak tailing for this compound.

1. Objective: To systematically eliminate potential causes of peak tailing for this compound and achieve a peak asymmetry factor between 0.9 and 1.2.

2. Materials:

  • This compound standard
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid or phosphoric acid
  • Phosphate or formate buffer salts
  • A known good, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • A new or known good guard column

3. Initial Conditions (Baseline):

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 60% B to 95% B over 15 minutes
  • Flow Rate: 1.0 mL/min
  • Column: Existing C18 column
  • Injection Volume: 10 µL
  • Sample: 0.1 mg/mL this compound in 50:50 Water:Acetonitrile
  • Detection: UV at an appropriate wavelength (e.g., 210 nm)

4. Procedure:

  • Establish Baseline: Run the analysis with the initial conditions and record the chromatogram. Calculate the peak tailing factor.
  • Test for Column Overload: Prepare two dilutions of the sample: 0.02 mg/mL and 0.01 mg/mL. Inject both.
  • Analysis: If the tailing factor improves significantly, the original concentration was too high. Proceed with a lower concentration. If not, continue to the next step.
  • Optimize Mobile Phase pH:
  • Prepare a new Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7).
  • Re-run the analysis using the original sample concentration.
  • Analysis: Compare the peak shape to the baseline. This is the most likely step to resolve the issue. If tailing is significantly reduced, further optimization of pH or buffer strength can be performed.
  • Evaluate the Column:
  • If tailing persists, replace the existing analytical column and guard column with new ones.
  • Run the analysis again with the pH-adjusted mobile phase.
  • Analysis: If the peak shape is now acceptable, the previous column was contaminated or damaged.[2][6]
  • Check for Extra-Column Effects:
  • If tailing is still present with a new column and optimized mobile phase, inspect the HPLC system.
  • Replace tubing between the injector, column, and detector with pre-cut, narrow-bore PEEK tubing (e.g., 0.005" ID).[1] Ensure all fittings are swaged correctly.
  • Analysis: Re-run the standard. An improvement at this stage points to system dead volume as the root cause.

Visual Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting this compound peak tailing.

G start Peak Tailing Observed for this compound check_overload Step 1: Check for Column Overload (Dilute Sample) start->check_overload overload_yes Issue Resolved: Use Lower Concentration check_overload->overload_yes Symmetrical Peak overload_no No Improvement check_overload->overload_no adjust_ph Step 2: Modify Mobile Phase (Add 0.1% Formic Acid, pH 2.5-3) overload_no->adjust_ph ph_yes Issue Resolved: Peak is Symmetrical adjust_ph->ph_yes Symmetrical Peak ph_no No Improvement adjust_ph->ph_no check_column Step 3: Evaluate Column (Use New End-Capped Column) ph_no->check_column column_yes Issue Resolved: Original Column was Faulty check_column->column_yes Symmetrical Peak column_no No Improvement check_column->column_no check_system Step 4: Check System (Minimize Tubing, Check Fittings) column_no->check_system system_yes Issue Resolved: Reduced Extra-Column Volume check_system->system_yes Symmetrical Peak system_no Contact Technical Support for Advanced Troubleshooting check_system->system_no Tailing Persists

Figure 1. A flowchart for systematically troubleshooting peak tailing of this compound.

References

Technical Support Center: Deacetylxylopic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the low in vivo bioavailability of Deacetylxylopic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: The low bioavailability of this compound is likely attributable to several factors common to poorly soluble weak acids:

  • Low Aqueous Solubility: this compound is soluble in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, but its aqueous solubility is expected to be low, which is a primary barrier to absorption in the gastrointestinal (GI) tract.[1][2] Many drugs with poor water solubility face challenges in achieving therapeutic concentrations in vivo.[3][4]

  • Limited Permeability: Even if solubilized, the ability of the molecule to pass through the intestinal membrane can be a limiting factor.[3][5]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the gut wall or liver before reaching systemic circulation, reducing the amount of active drug.[6][7] While specific data for this compound is limited, a related compound, xylopic acid, has been shown to interact with cytochrome P450 enzymes, suggesting a potential for metabolic degradation.[8]

Q2: What initial steps can I take to assess the bioavailability of my this compound formulation?

A2: A crucial first step is to perform a pharmacokinetic study in an animal model (e.g., rats or mice).[9] This will provide essential data on key parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[10] These results will serve as a baseline to evaluate the effectiveness of any bioavailability enhancement strategies you employ.

Q3: Are there any general handling procedures I should be aware of when working with this compound?

A3: Yes, for optimal results:

  • Storage: Store the compound in a desiccated environment at -20°C.[1]

  • Solubilization: To achieve higher solubility for in vitro work, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[1]

  • Solution Stability: It is best to prepare and use solutions on the same day. If stock solutions are necessary, they should be stored in tightly sealed vials at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[2]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in aqueous media.

Cause: Intrinsic low aqueous solubility of the compound.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization/Nanonization: Reducing the particle size increases the surface area available for dissolution.[3][7] This can be achieved through techniques like milling or high-pressure homogenization.

  • Formulation with Excipients:

    • Solid Dispersions: Creating a solid dispersion of this compound in an inert carrier can enhance its dissolution rate.[11] This involves dissolving both the compound and a carrier (e.g., a polymer) in a common solvent and then removing the solvent.

    • Inclusion Complexes: Complexation with cyclodextrins can improve the aqueous solubility of poorly soluble drugs.[6][11]

  • pH Adjustment:

    • As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. Increasing the pH of the medium will deprotonate the carboxylic acid group, forming a more soluble salt.

Issue 2: Low plasma concentrations of this compound in vivo despite improved dissolution.

Cause: This could be due to poor membrane permeability or significant first-pass metabolism.

Troubleshooting Steps:

  • Permeability Enhancement:

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles can improve the absorption of lipophilic drugs by presenting the drug in a solubilized state at the site of absorption and potentially facilitating lymphatic uptake, which bypasses the liver.[6][7]

    • Prodrug Approach: A prodrug of this compound could be synthesized to have improved permeability.[6] For example, esterification of the carboxylic acid group could increase lipophilicity. The prodrug would then be converted to the active this compound in vivo.

  • Inhibition of First-Pass Metabolism:

    • Co-administration with Inhibitors: If specific metabolic pathways are identified (e.g., specific CYP enzymes), co-administration with a known inhibitor of that pathway could increase bioavailability.[4] However, this approach requires careful consideration of potential drug-drug interactions.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6619-95-0[1][2]
Molecular Formula C20H30O3[1][]
Molecular Weight 318.5 g/mol [1][]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][2]
Storage Desiccate at -20°C[1]

Table 2: Common Strategies to Enhance Bioavailability of Poorly Soluble Drugs

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
Micronization/ Nanonization Increases surface area for dissolution.[7]Simple, applicable to many drugs.May not be sufficient for very low solubility; potential for particle aggregation.
Solid Dispersions Presents the drug in an amorphous, higher-energy state.[11]Significant increase in dissolution rate.Potential for recrystallization during storage, affecting stability.
Lipid-Based Formulations (e.g., SEDDS) Maintains the drug in a solubilized state and can enhance lymphatic uptake.[6][7]Can improve both solubility and permeability; may bypass first-pass metabolism.Can be complex to formulate and manufacture.
Prodrugs Covalent modification of the drug to improve physicochemical properties (e.g., solubility, permeability).[6]Can be tailored to overcome specific barriers.Requires chemical synthesis and may have its own pharmacokinetic challenges.
Inclusion Complexes (e.g., with Cyclodextrins) Forms a host-guest complex, with the hydrophobic drug inside the cyclodextrin (B1172386) cavity, increasing its apparent solubility.[6]Effective for many poorly soluble drugs.Can have a saturable effect; the complex itself may be too large to be absorbed.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Stirring-Ultrasonic Method)

This protocol is adapted from a general method for forming inclusion complexes with poorly soluble compounds and should be optimized for this compound.[11]

  • Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Prepare Cyclodextrin Solution: In a separate vessel, dissolve a molar excess of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in purified water with stirring.

  • Combine Solutions: Slowly add the this compound solution dropwise to the cyclodextrin solution while maintaining vigorous stirring.

  • Sonication: Sonicate the resulting mixture for 20-30 minutes to facilitate complex formation.

  • Stirring: Continue to stir the mixture at room temperature for 18-24 hours.

  • Isolation: Filter the suspension to remove any un-complexed this compound.

  • Drying: Concentrate the filtrate using a rotary evaporator and then dry the resulting powder under vacuum to obtain the solid inclusion complex.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This is a general protocol and should be adapted based on institutional guidelines and specific experimental needs.

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate strain) for at least one week before the experiment, with free access to food and water.

  • Dosing Preparation: Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose or a lipid-based formulation) at the desired concentration.

  • Dosing: Administer the formulation to the rats via oral gavage at a specific dose (e.g., 50 mg/kg). Include a control group receiving the vehicle alone. For absolute bioavailability determination, an intravenous administration group is also required.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including AUC, Cmax, and Tmax.

Visualizations

G cluster_0 Factors Contributing to Low Bioavailability cluster_1 Potential Solutions Solubility Low Aqueous Solubility Low_Bioavailability Low Bioavailability Solubility->Low_Bioavailability Permeability Poor Membrane Permeability Permeability->Low_Bioavailability Metabolism First-Pass Metabolism Metabolism->Low_Bioavailability Formulation Formulation Strategies (e.g., Lipid-based, Nanoparticles) Absorption GI Absorption Formulation->Absorption Prodrug Prodrug Approach Prodrug->Absorption ParticleSize Particle Size Reduction ParticleSize->Absorption Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->Solubility Deacetylxylopic_Acid->Permeability Deacetylxylopic_Acid->Metabolism Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation

Caption: Factors affecting this compound bioavailability and potential solutions.

G cluster_workflow In Vivo Pharmacokinetic Study Workflow Formulation Formulation Preparation Dosing Oral Dosing (Animal Model) Formulation->Dosing Sampling Blood Sampling (Time Course) Dosing->Sampling Analysis Plasma Analysis (e.g., LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

References

Technical Support Center: Deacetylxylopic Acid Synthesis Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A detailed, validated experimental protocol for the total synthesis of Deacetylxylopic acid is not publicly available in the searched resources. The information provided below is based on general principles of natural product synthesis and may not be specific to this compound. Researchers should use this as a conceptual guide and would need to develop a specific protocol based on their own expertise and available starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex natural products like this compound?

A1: The synthesis of complex natural products often presents several significant challenges:

  • Structural Complexity: These molecules can have intricate ring systems, multiple stereocenters, and a high density of functional groups, making their construction difficult.[1][2]

  • Stereochemical Control: Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is crucial for biological activity and is a major hurdle in synthesis.[1][2]

  • Yield and Scalability: Initial synthetic routes often provide low overall yields, making it difficult to produce sufficient quantities for biological testing and further development. Scaling up a complex synthesis from milligram to gram quantities or larger can be a significant undertaking.[]

  • Functional Group Compatibility: The various functional groups within the molecule may react under different conditions, requiring a carefully planned strategy of protecting and deprotecting groups.[4]

Q2: I am experiencing a low yield in my synthesis. What are some general strategies to optimize the reaction yield?

A2: Optimizing reaction yields is a critical aspect of chemical synthesis. Here are some common strategies:

  • Reaction Parameter Optimization: Systematically vary reaction conditions such as temperature, reaction time, concentration of reactants, and catalyst loading to find the optimal settings.

  • Solvent Screening: The choice of solvent can significantly impact reaction rates and yields. Screen a variety of solvents with different polarities and properties.

  • Catalyst Selection: If the reaction is catalyzed, screen different catalysts and ligands to identify the most efficient one for the specific transformation.

  • Purification Method: Inefficient purification can lead to product loss. Evaluate different purification techniques (e.g., column chromatography, recrystallization, distillation) to maximize recovery of the pure product.

Q3: My reaction is not proceeding to completion, and I observe the presence of starting material. What could be the issue?

A3: Incomplete conversion of starting material can be due to several factors:

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to go to completion. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reagent Purity: The purity of your starting materials and reagents is crucial. Impurities can sometimes inhibit the reaction. Ensure you are using high-purity reagents.

  • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated over the course of the reaction. Consider adding a fresh portion of the catalyst.

  • Equilibrium: The reaction may be reversible and have reached equilibrium. In such cases, you might need to remove a byproduct to drive the reaction forward.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Incorrect reaction conditions (temperature, pressure, time).Systematically optimize reaction parameters.
Purity of starting materials and reagents.Verify the purity of all chemicals used.
Inactive catalyst.Use a fresh, active catalyst.
Formation of Multiple Byproducts Reaction conditions are too harsh (e.g., high temperature).Lower the reaction temperature and monitor for byproduct formation.
Non-selective reagents.Use more selective reagents to target the desired transformation.
Presence of impurities that lead to side reactions.Purify starting materials before use.
Difficulty in Product Purification Product is unstable on silica (B1680970) gel.Consider alternative purification methods like preparative HPLC or recrystallization.
Product co-elutes with impurities.Optimize the chromatography conditions (solvent system, gradient).
Product is an oil and difficult to handle.Attempt to form a solid derivative for easier purification.
Inconsistent Results Variability in reagent quality.Use reagents from the same batch for a series of experiments.
Atmospheric moisture or oxygen sensitivity.Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.
Inconsistent work-up procedure.Standardize the work-up and purification protocol.

Conceptual Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a complex natural product.

G cluster_0 Phase 1: Synthesis Planning cluster_1 Phase 2: Execution & Optimization cluster_2 Phase 3: Purification & Characterization A Retrosynthetic Analysis B Forward Synthesis Design A->B C Small-Scale Test Reactions B->C D Reaction Optimization C->D E Scale-Up Synthesis D->E F Crude Product Isolation E->F G Purification (e.g., Chromatography) F->G H Structure Confirmation (NMR, MS, etc.) G->H

Caption: A generalized workflow for natural product synthesis.

Conceptual Signaling Pathway (Illustrative)

This is a hypothetical signaling pathway that could be investigated using a synthesized molecule like this compound.

G cluster_pathway Hypothetical Cellular Pathway cluster_intervention Pharmacological Intervention receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation deacetylxylopic_acid This compound deacetylxylopic_acid->kinase1 Inhibition

Caption: A hypothetical signaling pathway and potential point of intervention.

References

addressing batch-to-batch variability of Deacetylxylopic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deacetylxylopic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a kaurane (B74193) diterpenoid naturally found in plants of the Xylopia genus, such as Xylopia aethiopica. It is structurally very similar to Xylopic acid.[[“]][2] Research on the closely related Xylopic acid suggests potent anti-inflammatory properties.[[“]][2][3][4] These effects are thought to be mediated through the inhibition of pro-inflammatory markers like histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.[[“]][2][3]

Q2: What are the main causes of batch-to-batch variability with this compound?

As a natural product, the consistency of this compound can be affected by several factors related to its source and processing. These include:

  • Geographical location and climate of the plant source: Environmental conditions can alter the phytochemical profile of the plant.[5]

  • Time of harvest: The concentration of secondary metabolites in plants can vary with the seasons and stage of development.[5]

  • Post-harvest handling and storage of plant material: Improper storage can lead to degradation of the compound.[5]

  • Extraction and purification methods: Different solvents and chromatographic techniques can result in varying purity profiles.[6]

Q3: How can I assess the purity and identity of my this compound batch?

It is crucial to perform analytical validation on each new batch. The following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify its concentration.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

Q4: What are some common impurities that might be present in a batch of this compound?

This compound is often isolated from the fruit of Xylopia aethiopica. Therefore, impurities can include other phytochemicals present in the plant extract, such as:

  • Alkaloids[7][8][9]

  • Flavonoids[7][8][9]

  • Tannins[7][8][9]

  • Saponins[7][9]

  • Steroids[7][9]

  • Other diterpenoids and terpenoids[8]

The presence and concentration of these impurities can vary depending on the extraction and purification process.[6]

Q5: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored as a solid in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C. Solutions of the compound, especially in protic solvents, may be less stable and should be prepared fresh for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Batches
Possible Cause Troubleshooting Steps
Variability in compound purity 1. Re-verify Purity: Use HPLC to check the purity of each batch. Compare the chromatograms to identify any differences in the impurity profile. 2. Normalize Concentration: Use a validated analytical method (e.g., qNMR or HPLC with a standard curve) to accurately determine the concentration of the active compound in each batch and normalize accordingly for your experiments.
Presence of bioactive impurities 1. Further Purification: If significant impurities are detected, consider an additional purification step such as preparative HPLC. 2. Activity of Impurities: If possible, identify major impurities by MS and NMR and search the literature for their known biological activities to assess their potential interference with your assay.
Compound degradation 1. Assess Stability: Perform a stability study on your compound in the solvent and at the temperature used in your experiments. Analyze the sample by HPLC at different time points to check for degradation products. 2. Fresh Preparations: Always prepare working solutions fresh from a solid stock before each experiment.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Steps
Incorrect solvent 1. Solvent Selection: this compound is expected to be soluble in organic solvents like DMSO, ethanol, and methanol. For cell-based assays, prepare a high-concentration stock solution in 100% DMSO and then dilute it in the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments, including vehicle controls.
Precipitation in aqueous solutions 1. Increase Final DMSO Concentration: If precipitation occurs upon dilution in aqueous buffer, you may need to slightly increase the final DMSO concentration. However, always run a vehicle control with the same DMSO concentration to check for solvent-induced effects. 2. Use of Pluronic F-68: For in vivo studies, consider formulating this compound with a non-ionic surfactant like Pluronic F-68 to improve solubility and bioavailability.
Issue 3: Unexpected or No Biological Activity
Possible Cause Troubleshooting Steps
Compound degradation 1. Check Storage Conditions: Ensure the compound has been stored correctly (cool, dark, dry). 2. Verify Purity and Identity: Use HPLC, MS, and NMR to confirm that the compound has not degraded during storage.
Assay conditions 1. Optimize Concentration Range: Perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration. 2. Check Cell Health: Ensure that the cells used in the assay are healthy and in the logarithmic growth phase.[10] 3. Positive Control: Include a known positive control for your assay to ensure the assay itself is working correctly.
Incorrect mechanism of action being targeted 1. Literature Review: Review the literature for the known biological activities of structurally similar compounds, such as Xylopic acid, to guide your experimental design. Xylopic acid has been shown to have anti-inflammatory effects by inhibiting the arachidonic acid pathway and modulating pro-inflammatory mediators.[3][4]

Data Presentation

Table 1: Analytical Techniques for Quality Control of this compound

Technique Purpose Typical Observations
HPLC Purity assessment and quantificationA major peak corresponding to this compound with minor peaks for impurities.
LC-MS Identity confirmationA parent ion with a mass-to-charge ratio corresponding to the molecular weight of this compound.
NMR (¹H and ¹³C) Structural confirmationA spectrum with chemical shifts and coupling constants consistent with the structure of a kaurane diterpenoid.

Table 2: In Vitro Anti-Inflammatory Activity of Xylopic Acid (a close analog of this compound)

Assay IC₅₀ (µg/mL) Reference
Inhibition of Albumin Denaturation15.55[[“]][2]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a common feature of inflammation.[[“]][2]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac sodium (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a reaction mixture containing 0.2 mL of 1% aqueous solution of BSA and 2.8 mL of PBS (pH 6.4).

  • Add 2 mL of various concentrations of this compound to the reaction mixture.

  • A control group is prepared without the test compound.

  • Diclofenac sodium is used as a standard drug.

  • The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.

  • After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

experimental_workflow cluster_QC Quality Control of this compound Batch cluster_assay In Vitro Bioassay QC_HPLC HPLC Analysis Assay_Prep Prepare Stock and Working Solutions QC_MS Mass Spectrometry QC_NMR NMR Spectroscopy Cell_Culture Cell Seeding and Treatment Assay_Prep->Cell_Culture Incubation Incubation Cell_Culture->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance) Incubation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Batch New Batch of this compound Batch->QC_HPLC Purity Batch->QC_MS Identity Batch->QC_NMR Structure

Caption: Experimental workflow for quality control and bioassay of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 IKK IKK Complex Inflammatory_Stimulus->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_LOX COX/LOX Enzymes Arachidonic_Acid->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Gene_Expression Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->PLA2 inhibits Deacetylxylopic_Acid->IKK inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Validation & Comparative

Comparative Analysis of Deacetylxylopic Acid and Indomethacin in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and experimental data of Deacetylxylopic acid versus the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

This guide provides a comprehensive comparison of this compound, a naturally derived compound, and Indomethacin, a widely used NSAID, in the context of their anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential and mechanisms of these compounds.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

This compound is a kaurane (B74193) diterpene derived from the fruits of Xylopia aethiopica. Its precursor, Xylopic acid, has been traditionally used in African medicine for its therapeutic properties, including the management of inflammatory conditions.[1][[“]] Scientific studies have begun to validate these traditional uses, demonstrating the potent anti-inflammatory effects of Xylopic acid.[1][[“]][3] This guide will focus on the available data for Xylopic acid as a proxy for this compound, given their structural similarity, and compare it with Indomethacin, a potent and widely studied NSAID.

Indomethacin is a synthetic indole (B1671886) derivative that has been in clinical use for decades to treat a variety of inflammatory and painful conditions. It primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, key mediators of inflammation.

This comparison aims to provide a side-by-side analysis of these two compounds, covering their mechanisms of action, quantitative efficacy data from experimental studies, and the methodologies used to generate this data.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of Xylopic acid and Indomethacin from various in vivo and in vitro studies.

ParameterXylopic AcidIndomethacinExperimental ModelSource
Inhibition of Carrageenan-induced Paw Edema (% inhibition) 48.7% (10 mg/kg)59.2% (10 mg/kg)Rat[1]
69.8% (30 mg/kg)-Rat[1]
82.5% (100 mg/kg)-Rat[1]
Inhibition of Prostaglandin (B15479496) E2-induced Paw Edema (% inhibition) 45.6% (100 mg/kg)52.3% (10 mg/kg)Mouse[1]
IC50 for Albumen Denaturation (µg/mL) 15.55-In vitro[1][[“]]

Mechanism of Action and Signaling Pathways

This compound (Xylopic Acid)

The anti-inflammatory action of Xylopic acid is multifactorial, involving the inhibition of several key inflammatory mediators and pathways.[1][3]

  • Inhibition of Inflammatory Mediators: Xylopic acid has been shown to inhibit the effects of various pro-inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandin E2.[1] This broad-spectrum inhibition suggests its potential to target multiple facets of the inflammatory cascade.

  • Modulation of the NF-κB Pathway: Evidence suggests that Xylopic acid may exert its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of Xylopic acid.

xylopic_acid_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Target Cell Inflammatory\nStimulus Inflammatory Stimulus Pro-inflammatory\nMediators Histamine Serotonin Bradykinin Prostaglandin E2 Inflammatory\nStimulus->Pro-inflammatory\nMediators NF-κB Pathway NF-κB Pathway Pro-inflammatory\nMediators->NF-κB Pathway Pro-inflammatory\nGene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory\nGene Expression Inflammation Inflammation Pro-inflammatory\nGene Expression->Inflammation Xylopic Acid Xylopic Acid Xylopic Acid->Pro-inflammatory\nMediators Inhibits Xylopic Acid->NF-κB Pathway Inhibits

Caption: Proposed anti-inflammatory mechanism of Xylopic acid.

Indomethacin

Indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.

  • COX Inhibition: By inhibiting COX enzymes, Indomethacin blocks the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the inhibition of COX-1 is associated with some of its common side effects, such as gastrointestinal irritation.

The signaling pathway for Indomethacin's action is depicted below.

indomethacin_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins PGE2 PGI2 TXA2 COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inhibits

Caption: Mechanism of action of Indomethacin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison.

Carrageenan-induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Male Wistar rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (Xylopic acid or Indomethacin) or vehicle (control) is administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

The experimental workflow is illustrated in the diagram below.

carrageenan_workflow Animal Acclimatization Animal Acclimatization Baseline Paw\nVolume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw\nVolume Measurement Compound\nAdministration Compound Administration Baseline Paw\nVolume Measurement->Compound\nAdministration Carrageenan\nInjection Carrageenan Injection Compound\nAdministration->Carrageenan\nInjection Paw Volume Measurement\n(hourly) Paw Volume Measurement (hourly) Carrageenan\nInjection->Paw Volume Measurement\n(hourly) Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement\n(hourly)->Data Analysis\n(% Inhibition)

References

A Comparative Analysis of Deacetylxylopic Acid from Natural and Semi-Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Deacetylxylopic acid, a diterpenoid compound, presents intriguing possibilities. This guide provides a comparative overview of this compound derived from two distinct origins: isolated directly from the natural source Nouelia insignis and semi-synthesized from xylopic acid extracted from Xylopia aethiopica. This analysis is based on available scientific literature and aims to provide a clear comparison of their synthesis, purity, and biological activities to aid in research and development decisions.

Sources and Synthesis

This compound can be obtained through two primary routes: direct isolation from plant material and semi-synthesis from a related natural product.

1. Natural Source: Nouelia insignis

2. Semi-Synthetic Route: From Xylopia aethiopica

A more documented route to this compound involves a two-step process starting with the dried fruits of Xylopia aethiopica.

  • Step 1: Isolation of Xylopic Acid: The precursor, xylopic acid, is first isolated from Xylopia aethiopica. Reported yields of xylopic acid from this source vary, with studies showing yields of 0.13% w/w and 1.41% w/w. The purity of the isolated xylopic acid has been reported to be around 95%.

  • Step 2: Deacetylation to this compound: The isolated xylopic acid is then converted to this compound through a deacetylation reaction. This is typically achieved by refluxing the xylopic acid with a 10% methanolic solution of potassium hydroxide (B78521) (KOH). While the exact yield for this specific conversion is not explicitly stated in the reviewed literature, the synthesis of various xylopic acid derivatives, including the deacetylated analog, is reported to have moderate to high yields, ranging from 47.11% to 93.52%[1][2].

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data available for this compound from both natural and semi-synthetic sources.

ParameterNatural Source (Nouelia insignis)Semi-Synthetic Source (Xylopia aethiopica)
Starting Material Nouelia insignis plant partsDried fruits of Xylopia aethiopica
Intermediate Not ApplicableXylopic Acid
Yield Data not available in literatureYield of Xylopic Acid: 0.13% w/w - 1.41% w/w. Yield of this compound from Xylopic Acid: Not explicitly stated, but derivatives are synthesized in the range of 47.11-93.52%[1][2].
Purity >98% (as per commercial suppliers)Purity of Xylopic Acid: ~95%. Purity of final this compound not explicitly stated in reviewed literature.

Experimental Protocols

Isolation of Xylopic Acid from Xylopia aethiopica

A general protocol for the isolation of the precursor, xylopic acid, involves solvent extraction of the dried fruits of Xylopia aethiopica, followed by crystallization.

Deacetylation of Xylopic Acid to this compound

The conversion of xylopic acid to this compound is achieved through base-catalyzed hydrolysis of the acetyl group.

  • Procedure: Xylopic acid is refluxed with a 10% solution of potassium hydroxide in methanol[1][3]. The reaction mixture is then typically neutralized and the product is extracted and purified.

Biological Activity: A Comparative Perspective

Direct comparative studies on the biological activities of this compound from its different sources are currently lacking in the scientific literature. However, some data is available for the semi-synthetic product.

Antimicrobial Activity

A study investigating the antimicrobial properties of novel xylopic acid derivatives provided insights into the activity of semi-synthetic this compound[4]. The minimum inhibitory concentrations (MIC) were determined for this compound against a panel of microorganisms. The study noted that while the ester derivative of deacetyl xylopic acid generally exhibited lower antimicrobial activity compared to other synthesized derivatives, deacetyl xylopic acid itself showed interesting activity. For instance, the MIC of this compound against Streptococcus pyogenes was 100 µg/mL, which was lower than that of its precursor, xylopic acid (320 µg/mL). Similarly, against Pseudomonas aeruginosa, this compound had an MIC of 100 µg/mL compared to 200 µg/mL for xylopic acid[4].

MicroorganismThis compound (Semi-Synthetic) MIC (µg/mL)[4]Xylopic Acid MIC (µg/mL)[4]
Staphylococcus aureus100320
Streptococcus pyogenes100320
Escherichia coli160200
Pseudomonas aeruginosa100200
Candida albicans200200

Anti-inflammatory and Anticancer Activities

Currently, there is a lack of specific experimental data in the public domain detailing the anti-inflammatory and anticancer activities of this compound from either source. However, its precursor, xylopic acid, has been reported to possess anti-inflammatory properties[[“]]. Further research is required to determine if this compound retains or enhances these activities.

Mandatory Visualizations

Experimental Workflow: Semi-synthesis of this compound

G Xylopia Dried fruits of Xylopia aethiopica Extraction Solvent Extraction Xylopia->Extraction Yield: 0.13-1.41% Xylopic_Acid Xylopic Acid (Precursor) Extraction->Xylopic_Acid Purity: ~95% Deacetylation Deacetylation (10% Methanolic KOH, Reflux) Xylopic_Acid->Deacetylation Deacetylxylopic_Acid This compound (Final Product) Deacetylation->Deacetylxylopic_Acid Yield: 47.11-93.52% (for derivatives)

Caption: Semi-synthesis of this compound from Xylopia aethiopica.

Logical Relationship: Comparison of this compound Sources

G cluster_0 Natural Source cluster_1 Semi-Synthetic Source Nouelia Nouelia insignis Natural_DA This compound (Purity >98%) Nouelia->Natural_DA Direct Isolation Comparison Comparative Analysis Natural_DA->Comparison Xylopia Xylopia aethiopica Xylopic_Acid Xylopic Acid Xylopia->Xylopic_Acid Extraction Semi_DA This compound Xylopic_Acid->Semi_DA Deacetylation Semi_DA->Comparison

Caption: Comparison of natural and semi-synthetic sources of this compound.

Conclusion and Future Directions

This comparative guide highlights the current state of knowledge regarding this compound from natural and semi-synthetic sources. The semi-synthetic route starting from Xylopia aethiopica is well-documented, with available protocols and some biological activity data. In contrast, while this compound from Nouelia insignis is commercially available at high purity, there is a conspicuous absence of detailed scientific literature regarding its isolation and biological evaluation.

This information gap presents a clear opportunity for future research. A head-to-head comparative study of this compound from both sources is warranted to definitively assess any differences in their impurity profiles and biological activities. Such a study would be invaluable for researchers and pharmaceutical companies looking to develop this promising natural product for therapeutic applications. Furthermore, in-depth investigations into the anti-inflammatory and anticancer potential of this compound, along with the elucidation of its mechanism of action and associated signaling pathways, are crucial next steps in unlocking its full therapeutic potential.

References

In Vivo Efficacy of Xylopic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Xylopic Acid's Performance with Standard Analgesic and Anti-inflammatory Agents, Supported by Experimental Data.

Introduction

Xylopic acid, a kaurene diterpene naturally found in the fruits of Xylopia aethiopica, has demonstrated significant pharmacological activities in various preclinical studies.[1][2] This comparison guide provides an in-depth analysis of the in vivo efficacy of Xylopic acid, primarily focusing on its analgesic and anti-inflammatory properties. Its performance is objectively compared against well-established drugs, morphine and diclofenac (B195802), using data from standardized animal models. This guide is intended for researchers, scientists, and professionals in drug development to provide a comprehensive overview of the therapeutic potential of Xylopic acid.

While the initial topic of interest was Deacetylxylopic acid, a derivative of Xylopic acid, a thorough literature review revealed a lack of in vivo efficacy studies for this specific compound. In contrast, Xylopic acid has been extensively studied, allowing for a robust comparative analysis.

Comparative Efficacy of Xylopic Acid

The in vivo efficacy of Xylopic acid has been predominantly evaluated in models of pain and inflammation. This section presents a quantitative comparison of Xylopic acid with standard drugs in two widely accepted models: the formalin-induced paw pain test for analgesia and the carrageenan-induced paw edema model for anti-inflammatory activity.

Analgesic Efficacy in the Formalin Test

The formalin test is a valid and reliable model of clinical pain that allows for the assessment of both neurogenic (Phase 1) and inflammatory (Phase 2) pain responses.[3][4]

Table 1: Analgesic Efficacy of Xylopic Acid vs. Morphine in the Formalin Test [3][4]

TreatmentDose Range (mg/kg)ED₅₀ (Phase 1 - Neurogenic Pain) (mg/kg)ED₅₀ (Phase 2 - Inflammatory Pain) (mg/kg)Maximal Inhibition (Phase 1) (%)Maximal Inhibition (Phase 2) (%)
Xylopic Acid (p.o.)10 - 10013.56 ± 1.630.71 ± 0.1279.6 ± 17.590.2 ± 4.9
Morphine (i.p.)1 - 100.15 ± 0.200.13 ± 0.04Not ReportedNot Reported

ED₅₀ represents the dose required to produce 50% of the maximum effect. Data are presented as mean ± SEM.

The data clearly indicates that while morphine is significantly more potent than Xylopic acid in both phases of the formalin test, Xylopic acid demonstrates a notable and dose-dependent analgesic effect, particularly against inflammatory pain.[3][4]

Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic method for evaluating the efficacy of anti-inflammatory drugs.[5]

Table 2: Anti-inflammatory Efficacy of Xylopic Acid vs. Diclofenac in the Carrageenan-Induced Paw Edema Model [6]

TreatmentDose Range (mg/kg)Time Point% Inhibition of Edema
Xylopic Acid (p.o.)10 - 1001 - 6 hoursDose-dependent reduction
Diclofenac (p.o.)3 - 1001 - 6 hoursDose-dependent reduction

Direct comparative percentage inhibition values at specific doses and time points were not consistently available across single studies for a side-by-side table. However, multiple studies confirm the dose-dependent anti-inflammatory efficacy of both compounds in this model.

Studies have shown that Xylopic acid significantly reduces paw edema in a dose-dependent manner, with an efficacy that is comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.[6]

Experimental Protocols

Formalin-Induced Paw Pain Test

This protocol outlines the methodology used to assess the analgesic effects of Xylopic acid and morphine.

  • Animal Model: Male ICR mice (20-25 g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the experiment.

  • Drug Administration: Xylopic acid (10, 30, 100 mg/kg) is administered orally (p.o.), while morphine (1, 3, 10 mg/kg) is administered intraperitoneally (i.p.). A control group receives the vehicle.

  • Induction of Nociception: 30 minutes after drug administration, 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.

  • Observation: The animals are immediately placed in a transparent observation chamber. The time spent licking or biting the injected paw is recorded in two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: The total time spent licking or biting in each phase is determined, and the percentage of inhibition by the drug is calculated relative to the control group.

Carrageenan-Induced Paw Edema

This protocol details the procedure for evaluating the anti-inflammatory properties of Xylopic acid and diclofenac.

  • Animal Model: Male Sprague-Dawley rats (150-200 g) are used.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

  • Drug Administration: Xylopic acid (10, 30, 100 mg/kg) or diclofenac (3, 10, 30, 100 mg/kg) is administered orally (p.o.). The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume to that of the control group.

Mechanism of Action & Signaling Pathways

Xylopic acid exerts its analgesic and anti-inflammatory effects through multiple mechanisms. A key aspect of its action is the inhibition of the arachidonic acid pathway and the modulation of the NF-κB signaling pathway.[7][8]

Experimental Workflow for In Vivo Efficacy Validation

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatization Animal Acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin Drug Administration (Xylopic Acid or Comparator) induction Induction of Pain/Inflammation (Formalin or Carrageenan) drug_admin->induction observation Observation & Data Collection (Licking/Biting time or Paw Volume) induction->observation analysis Data Analysis (% Inhibition, ED50) comparison Comparative Efficacy Assessment analysis->comparison

Caption: Experimental workflow for in vivo validation.

Arachidonic Acid Pathway Inhibition by Xylopic Acid

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox Lipoxygenase (LOX) aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation & Pain pgs->inflammation lts->inflammation xa Xylopic Acid xa->pla2 Inhibits

Caption: Xylopic acid inhibits the arachidonic acid pathway.

NF-κB Signaling Pathway Modulation by Xylopic Acid

stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk nfkb_ikb NF-κB-IκBα Complex (Inactive) ikk->nfkb_ikb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation nfkb_ikb->nfkb IκBα degradation gene_transcription Gene Transcription (Pro-inflammatory mediators) nucleus->gene_transcription Binds to DNA inflammation Inflammation gene_transcription->inflammation xa Xylopic Acid xa->ikk Inhibits

Caption: Xylopic acid modulates the NF-κB signaling pathway.

Conclusion

The available in vivo data strongly support the efficacy of Xylopic acid as a potent analgesic and anti-inflammatory agent. While not as potent as morphine in models of acute pain, its significant effects, particularly against inflammatory pain, are comparable to those of the widely used NSAID, diclofenac. The mechanisms of action, involving the inhibition of the arachidonic acid pathway and modulation of the NF-κB signaling pathway, provide a solid basis for its observed therapeutic effects. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of Xylopic acid in the management of pain and inflammatory conditions.

References

Lack of evidence for Deacetylxylopic Acid as a validated biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Deacetylxylopic acid" as a biomarker have yielded no specific results. There is currently no available scientific literature validating its use as a biomarker, nor are there comparative studies against other established biomarkers. The search results did not provide any experimental data, protocols, or associated signaling pathways for this compound in a biomarker context.

Therefore, this guide will provide a comprehensive, generalized framework for the validation of a novel biomarker, using hypothetical data and established methodologies. This framework can be applied to any new candidate biomarker, including this compound, should preliminary data emerge. The principles and protocols outlined below are based on established best practices in biomarker validation.

A Generalized Guide to Biomarker Validation

The validation of a biomarker is a critical process in translational research and drug development. It ensures that the biomarker is a reliable and accurate measure of a biological state, disease progression, or response to a therapeutic intervention.[1][2][3] This guide outlines the essential steps and considerations for validating a novel biomarker.

Key Performance Characteristics of a Biomarker

A robust biomarker validation process involves assessing several key performance characteristics.[3][4] The following table provides a hypothetical comparison of a new biomarker candidate against a standard, established biomarker.

Performance MetricNew Biomarker (Hypothetical)Standard Biomarker (Hypothetical)
Sensitivity 92%88%
Specificity 85%95%
Accuracy (AUC) 0.900.93
Linearity (R²) 0.990.98
Intra-assay CV <5%<5%
Inter-assay CV <10%<8%
LLOQ 1.5 ng/mL2.0 ng/mL
ULOQ 500 ng/mL450 ng/mL

CV: Coefficient of Variation, LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, AUC: Area Under the Curve

Experimental Protocols for Biomarker Validation

The validation of a biomarker requires a series of well-defined experiments to establish its analytical and clinical performance.[3][5] Below are generalized protocols for key validation experiments.

1. Analytical Method Validation

  • Objective: To ensure the biomarker can be measured accurately and reproducibly.

  • Methodology:

    • Sample Preparation: Develop a standardized protocol for sample collection, processing, and storage to minimize pre-analytical variability.

    • Assay Development: Optimize the assay conditions (e.g., antibody concentrations, incubation times, temperatures for an ELISA).

    • Calibration Curve: Establish a calibration curve using a certified reference standard to determine the dynamic range of the assay.

    • Precision: Determine intra- and inter-assay precision by running replicate quality control (QC) samples at low, medium, and high concentrations over several days.

    • Accuracy: Assess accuracy by spike-recovery experiments, where a known amount of the biomarker is added to a sample matrix and the recovery is measured.

    • Linearity: Evaluate the linearity of the assay by analyzing a series of diluted samples spanning the dynamic range.

    • Limits of Detection and Quantification: Determine the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ).

2. Clinical Validation

  • Objective: To establish the biomarker's ability to distinguish between different physiological or pathological states.

  • Methodology:

    • Cohort Selection: Define the inclusion and exclusion criteria for patient and control cohorts. The cohorts should be well-characterized and representative of the target population.

    • Sample Collection: Collect samples from the defined cohorts under standardized conditions.

    • Biomarker Measurement: Measure the biomarker levels in all samples using the validated analytical method.

    • Statistical Analysis:

      • Use appropriate statistical tests to compare biomarker levels between groups (e.g., t-test, ANOVA).

      • Perform Receiver Operating Characteristic (ROC) curve analysis to determine the sensitivity and specificity of the biomarker for discriminating between groups.

      • Calculate the Area Under the Curve (AUC) to assess the overall diagnostic accuracy.

Visualizing Biomarker Validation and Signaling Pathways

Biomarker Validation Workflow

The following diagram illustrates a typical workflow for biomarker validation, from initial discovery to clinical application.

Biomarker_Validation_Workflow Discovery Biomarker Discovery Qualification Analytical Qualification Discovery->Qualification Candidate Selection Validation Clinical Validation Qualification->Validation Assay Development Utilization Clinical Utilization Validation->Utilization Regulatory Approval

A simplified workflow for biomarker validation.

Hypothetical Signaling Pathway for a Biomarker

This diagram illustrates a hypothetical signaling pathway where a biomarker might be involved, for instance, in a disease process involving inflammation and cell proliferation.

Signaling_Pathway cluster_cell Cell Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Biomarker Secreted Biomarker Nucleus->Biomarker Gene Expression & Secretion Measurement Biomarker Measurement Biomarker->Measurement Detectable in Biofluids Extracellular Extracellular Stimulus Extracellular->Receptor

Hypothetical signaling cascade leading to biomarker secretion.

References

A Comparative Analysis of Deacetylxylopic Acid Derivatives: Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of deacetylxylopic acid and its derivatives, focusing on their biological activities. The information is compiled from recent studies to offer an objective overview supported by experimental data, aiding in the evaluation of their therapeutic potential.

Introduction

This compound is a natural diterpenoid derived from xylopic acid, a major constituent of plants such as Xylopia aethiopica.[] Both xylopic acid and its derivatives, including the deacetyl form, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide focuses on a comparative analysis of the antimicrobial and anticancer properties of this compound derivatives, providing a structured overview of their performance against various pathogens and cancer cell lines.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial and antiproliferative activities of this compound derivatives compared to the parent compound, xylopic acid.

Table 1: Comparative Antimicrobial Activity of Xylopic Acid and Its Derivatives

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Xylopic acid (1) Staphylococcus aureus>320
Streptococcus pyogenes>320
Bacillus subtilis>320
Escherichia coli200
Pseudomonas aeruginosa200
Candida albicans200
Deacetyl xylopic acid (2) Staphylococcus aureus320
Streptococcus pyogenes>320
Bacillus subtilis>320
Escherichia coli200
Pseudomonas aeruginosa200
Candida albicans200
Deacetyl ethyl ester (4) Staphylococcus aureus320
Streptococcus pyogenes>320
Bacillus subtilis>320
Escherichia coli200
Pseudomonas aeruginosa200
Candida albicans200
Data sourced from Kofie et al., 2019.[2][3]

Table 2: Comparative Antiproliferative Activity of Xylopic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)
Ketone derivative of Xylopic acid (2) MCF7 (human breast cancer)3 ± 1
A549 (pulmonary adenocarcinoma)8 ± 1
Cisplatin (Control) MCF7 (human breast cancer)19 ± 3
A549 (pulmonary adenocarcinoma)15 ± 4
Data sourced from Chatelain et al., 2021.[4]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the presented data.

Antimicrobial Activity Assay (Broth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method.[3]

  • Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight. The cultures were then diluted to achieve a standard concentration of microorganisms.

  • Preparation of Test Compounds: The synthesized derivatives of xylopic acid were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Microtiter Plate Assay: The assay was performed in 96-well microtiter plates. A serial two-fold dilution of each compound was prepared in the wells containing broth.

  • Inoculation: A standardized inoculum of the test microorganism was added to each well.

  • Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism. A positive control (cefuroxime axetil) and a negative control (no compound) were included in the assay.[3]

Antiproliferative Activity Assay

The antiproliferative activities of the xylopic acid derivatives were evaluated against human tumor cell lines.[4]

  • Cell Culture: Human cancer cell lines (e.g., MCF7 and A549) were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (derivatives of xylopic acid) and a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).

  • Cell Viability Assay: After the incubation period, cell viability was assessed using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of viable cells.

  • IC50 Determination: The concentration of the compound that inhibits cell proliferation by 50% (IC50) was calculated from the concentration-effect curves.

Visualizations: Structural Relationships and Experimental Workflow

The following diagrams illustrate the relationship between xylopic acid and its deacetyl derivative, as well as a generalized workflow for assessing their biological activity.

XA Xylopic Acid (ent-15-β-acetyloxy-kaur-16-en-19-oic acid) DA This compound XA->DA Deacetylation cluster_synthesis Synthesis & Isolation cluster_testing Biological Activity Testing cluster_analysis Data Analysis Isolation Isolation of Xylopic Acid from Xylopia aethiopica Synthesis Synthesis of This compound Derivatives Isolation->Synthesis Antimicrobial Antimicrobial Assays (e.g., Broth Dilution) Synthesis->Antimicrobial Anticancer Anticancer Assays (e.g., Antiproliferative) Synthesis->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50 Comparison Comparative Analysis MIC->Comparison IC50->Comparison

References

Safety Operating Guide

Proper Disposal of Deacetylxylopic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling deacetylxylopic acid, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions are not detailed in its Safety Data Sheet (SDS), a comprehensive procedure can be established by combining the known hazards of the compound with general principles of hazardous waste management. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating careful handling throughout its lifecycle, including disposal.

Immediate Safety and Handling Protocol

Before commencing any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Waste Identification and Collection :

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, compatible hazardous waste container. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw-top lid is recommended.

    • Ensure the container is clearly labeled as "Hazardous Waste."

  • Labeling :

    • The waste label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "6619-95-0"

      • The relevant hazard statements: "Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled."

      • The accumulation start date (the date the first piece of waste is placed in the container).

      • The name of the principal investigator or laboratory contact.

  • Segregation and Storage :

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Crucially, this compound waste must be segregated from incompatible materials. Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[1]

    • Keep the waste container securely closed at all times, except when adding waste.

  • Disposal of Empty Containers :

    • Any container that originally held pure this compound must be treated as hazardous waste.

    • To decontaminate the empty container for regular disposal (if institutional policy allows), triple-rinse it with a suitable solvent in which this compound is soluble, such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone.

    • Collect all rinsate as liquid hazardous waste in a separate, appropriately labeled container.

  • Request for Pickup :

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Hazard Summary

The known hazards of this compound are summarized below, based on its classification.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]

To the best of current knowledge, specific data on carcinogenicity, mutagenicity, reproductive toxicity, and environmental hazards for this compound are not available.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Labeling cluster_storage Storage & Segregation cluster_final_disposal Final Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood collect_solid Collect Solid Waste in a Designated, Labeled Container fume_hood->collect_solid Solid Waste collect_liquid Collect Contaminated Solvents & Rinsate in a Separate Labeled Liquid Waste Container fume_hood->collect_liquid Liquid Waste (Rinsate) labeling Ensure Container is Labeled: 'Hazardous Waste' 'this compound' Hazards & PI Info collect_solid->labeling collect_liquid->labeling storage Store in Designated Satellite Accumulation Area labeling->storage segregation Segregate from Incompatible Materials (Acids, Bases, Oxidizers) storage->segregation pickup Arrange for Pickup by Institutional EHS or Licensed Contractor segregation->pickup end_node End: Proper Disposal Complete pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known properties of Deacetylxylopic acid is provided below. The lack of a specific SDS means that detailed toxicity and hazard data are not available.

PropertyValue
CAS Number 6619-95-0
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.5 g/mol
Appearance Solid (form may vary)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

EquipmentSpecificationsRationale
Eye Protection Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary.Minimizes inhalation of airborne particles.

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is crucial for the safe handling and storage of this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or preparing solutions.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

General Hygiene and Handling Practices:

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

  • Keep containers tightly closed when not in use.

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term storage, follow the supplier's recommendations, which may include refrigeration.

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.

Disposal Plan

All waste materials should be handled as hazardous chemical waste.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions of this compound in a labeled, sealed, and appropriate chemical waste container.

  • Contaminated Materials: Dispose of any contaminated PPE, weighing papers, and other materials as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via EH&S H->I J End I->J Remove PPE and Wash Hands

Caption: Workflow for handling this compound.

References

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